2-Benzyl benzylbromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVDOHKMVBODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure, Properties, and Synthetic Applications of 2-Benzylbenzyl Bromide: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry and advanced materials science, bifunctional building blocks with highly defined spatial geometries are critical for the synthesis of complex molecular architectures. 2-Benzylbenzyl bromide (IUPAC: 1-benzyl-2-(bromomethyl)benzene) serves as a pivotal electrophilic hub. Characterized by a flexible diphenylmethane hinge and a highly reactive ortho-bromomethyl group, this compound is an essential intermediate for the synthesis of macrocycles, orthocyclophanes, and complex Active Pharmaceutical Ingredients (APIs) such as anxiolytic benzoazepines.
This whitepaper provides an in-depth technical analysis of the molecular properties, mechanistic synthesis pathways, and downstream pharmaceutical applications of 2-benzylbenzyl bromide, complete with self-validating experimental protocols designed for high-yield drug development workflows.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 2-benzylbenzyl bromide lies in its ortho-substitution pattern. The diphenylmethane core provides a degree of conformational flexibility, but the steric bulk of the two aromatic rings forces the molecule into a staggered, V-shaped cleft. This pre-organization is highly advantageous for intramolecular cyclizations and macrocycle formations, as it brings reactive termini into proximity.
The benzylic bromide moiety is highly activated toward both SN1 and SN2 displacements due to the resonance stabilization provided by the adjacent aromatic ring, making it a premium alkylating agent.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 2-benzylbenzyl bromide[1]:
| Property | Value |
| IUPAC Name | 1-benzyl-2-(bromomethyl)benzene |
| CAS Number | 55276-42-1 |
| Molecular Formula | C₁₄H₁₃Br |
| Molecular Weight | 261.16 g/mol |
| LogP (Lipophilicity) | 4.17 |
| Exact Mass | 260.02 Da |
| SMILES String | BrCc1ccccc1Cc1ccccc1 |
Strategic Synthesis Pathways & Mechanistic Causality
The synthesis of 2-benzylbenzyl bromide must be carefully controlled to avoid regiochemical mixtures and over-bromination. Two primary pathways are utilized in the field, each driven by distinct mechanistic causalities.
Pathway A: Radical Bromination (Wohl-Ziegler Reaction) Direct bromination of 2-benzyltoluene using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) relies on radical abstraction. Kinetically, one might expect the secondary benzylic position (the methylene bridge) to form a more stable radical than the primary methyl group. However, the severe steric shielding of the diphenylmethane pocket hinders the approach of the bulky N-succinimidyl radical. Consequently, hydrogen abstraction occurs preferentially at the unhindered terminal methyl group. Despite this kinetic preference, radical pathways often yield trace amounts of dibrominated or bridge-brominated side products, requiring rigorous chromatographic purification.
Pathway B: Dehydroxylative Bromination (The Gold Standard) To bypass the regioselectivity issues of radical chemistry, the dehydroxylative bromination of [2] using Phosphorus Tribromide (PBr₃) is the preferred route for pharmaceutical-grade synthesis. This pathway proceeds via a clean SN2 mechanism, ensuring absolute regiocontrol and eliminating the risk of radical-induced side reactions.
Fig 1: Primary synthetic pathways for 2-benzylbenzyl bromide.
Self-Validating Experimental Protocol: Dehydroxylative Bromination
For drug development professionals requiring >98% purity, the following SN2 protocol utilizing 2-benzylbenzyl alcohol and PBr₃ is engineered with built-in validation checkpoints to ensure system integrity.
Reagents: 2-Benzylbenzyl alcohol (1.0 eq)[2], Phosphorus Tribromide (0.4 eq, slight excess of active Br), Anhydrous Dichloromethane (DCM), Saturated Aqueous NaHCO₃.
Step-by-Step Methodology:
-
Inert Setup & Solvation: Flame-dry a round-bottom flask under Argon. Dissolve 2-benzylbenzyl alcohol (10 mmol) in 30 mL of anhydrous DCM.
-
Causality: DCM is a non-polar, aprotic solvent that stabilizes the SN2 transition state without reacting with the highly electrophilic PBr₃.
-
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: The reaction between PBr₃ and alcohols is highly exothermic. Strict temperature control prevents the formation of unwanted dibenzyl ether by-products, which occur if unreacted alcohol nucleophilically attacks the newly formed alkyl bromide.
-
-
Reagent Addition: Add PBr₃ (4.0 mmol) dropwise via syringe over 15 minutes. Allow the mixture to slowly warm to room temperature over 2 hours.
-
System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1).
-
Validation Check: The reaction is complete when the UV-active alcohol spot (lower Rf) completely disappears, replaced by a single, less polar UV-active bromide spot (higher Rf).
-
-
Quenching & Neutralization: Cool the mixture back to 0 °C and carefully quench by dropwise addition of 20 mL saturated aqueous NaHCO₃.
-
Causality: Neutralizes the corrosive HBr gas generated during the reaction, preventing acid-catalyzed degradation of the product.
-
Validation Check: Test the aqueous layer with pH paper. It must read between pH 7.5–8.0 to confirm complete neutralization.
-
-
Isolation & NMR Validation: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: ¹H NMR (CDCl₃) should display a sharp singlet at ~4.5 ppm integrating for 2H (CH₂-Br), distinctly shifted from the precursor alcohol's CH₂-OH peak at ~4.7 ppm.
-
Reactivity Profile and Pharmaceutical Applications
As an electrophilic hub, 2-benzylbenzyl bromide is utilized extensively in the synthesis of complex cyclic systems and APIs.
1. Synthesis of Benzoazepine Antianxiety APIs 2-benzylbenzyl bromide is a critical precursor for generating ortho-arylmethylbenzyl azides. Through acid-promoted azide rearrangement chemistry, these azides undergo intramolecular cyclization to form benzoazepine derivatives. Recent pharmacological evaluations have demonstrated that specific benzoazepines synthesized via this route exhibit potent anxiolytic (antianxiety) activity with significantly lower cytotoxicity (IC₅₀ = 65.68 μM) compared to traditional drugs like diazepam[3].
2. Macrocyclization and Orthocyclophanes In advanced materials and supramolecular chemistry, the reaction of 2-benzylbenzyl bromide with organometallic reagents (such as lithium phenyl) triggers Wurtz-type coupling and intramolecular cyclizations. This methodology yields complex, strainless macrocyclic compounds, including tetrabenzocyclohexadeca-tetraenes, which are foundational for creating novel host-guest orthocyclophane architectures[4].
Fig 2: Reactivity profile and downstream pharmaceutical applications.
References
-
Chemsrc. "2-benzylbenzyl bromide | CAS#:55276-42-1". Chemsrc Chemical Database.[Link][1]
-
LookChem. "2-BENZYLBENZYL ALCOHOL | CAS 1586-00-1". LookChem Database.[Link][2]
-
Bergmann, E. D., & Pelchowicz, Z. (1953). "Syntheses of Macrocyclic Compounds." Journal of the American Chemical Society, 75(17), 4281-4286.[Link][4]
-
Reamtong, O., Lapmanee, S., Tummatorn, J., Palavong, N., Thongsornkleeb, C., & Ruchirawat, S. (2021). "Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities." ACS Medicinal Chemistry Letters, 12(9), 1449-1458.[Link][3]
Sources
2-benzyl benzylbromide CAS number and chemical identifiers
An in-depth technical analysis of 2-benzylbenzyl bromide (CAS: 55276-42-1), focusing on its chemical identifiers, mechanistic reactivity, and validated synthetic workflows.
Executive Summary
In advanced organic synthesis and pharmaceutical development, 2-benzylbenzyl bromide (also known as 1-benzyl-2-(bromomethyl)benzene) serves as a highly versatile, electrophilic building block[1]. Characterized by its dual-ring diarylmethane architecture, this compound provides a unique combination of steric bulk and benzylic reactivity. It is a critical precursor in the synthesis of complex supramolecular structures, such as orthocyclophanes[2], and neuroactive pharmaceutical scaffolds, notably benzoazepine derivatives exhibiting potent anxiolytic (antianxiety) properties[3].
Chemical Identification & Structural Grounding
To ensure rigorous tracking across laboratory inventories and regulatory databases, the primary chemical identifiers and physicochemical properties of 2-benzylbenzyl bromide are summarized below.
Table 1: Primary Chemical Identifiers
| Parameter | Value |
|---|---|
| Chemical Name | 2-benzylbenzyl bromide[1] |
| IUPAC Name | 1-benzyl-2-(bromomethyl)benzene |
| CAS Registry Number | 55276-42-1[1] |
| Molecular Formula | C₁₄H₁₃Br[1] |
| SMILES String | BrCc1ccccc1Cc1ccccc1[1] |
| InChIKey | LMXVDOHKMVBODQ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 261.16 g/mol [1] |
| Exact Mass | 260.02000 Da[1] |
| LogP (Octanol/Water) | 4.17[1] |
| Physical State | White to off-white powder (at standard conditions)[4] |
Mechanistic Causality in Synthetic Applications
As an application scientist, it is crucial to understand why 2-benzylbenzyl bromide behaves the way it does in a reaction flask, rather than merely observing the outcome.
-
Electrophilicity & Steric Gating: The benzylic carbon attached to the bromine atom is highly activated. The adjacent aromatic ring stabilizes the transition state during nucleophilic attack, lowering the activation energy for
displacements. However, the bulky ortho-benzyl group introduces significant steric hindrance. This geometry is highly advantageous: it suppresses unwanted pathways (such as solvent trapping or uncontrolled dimerization) while pre-organizing the molecule for intramolecular cyclizations[2]. -
Pharmaceutical Scaffold Generation: In drug discovery, 55276-42-1 is utilized to build 7-membered benzoazepine rings. By converting the bromide to an azide, researchers can trigger a Lewis acid-mediated azide rearrangement. The electron-rich phenyl ring migrates to the electron-deficient nitrenium intermediate, expanding the ring. These resulting benzoazepine analogues have demonstrated superior anxiolytic activity compared to diazepam, notably lacking the adverse sedative effects[3].
-
Supramolecular Assembly: When reacted with organolithium reagents (e.g., lithium phenyl), the compound undergoes coupling to form macrocyclic hydrocarbons and orthocyclophanes[2]. The ortho-substitution pattern forces the growing carbon chain into a curved trajectory, overcoming ring strain to close complex macrocycles.
Experimental Methodology: Validated Workflows
Protocol A: Anhydrous Synthesis of 2-Benzylbenzyl Bromide
This protocol details the conversion of the precursor, 2-benzylbenzyl alcohol (CAS: 1586-00-1)[5], into the target bromide.
-
Step 1: Preparation. Dissolve 1.0 equivalent of 2-benzylbenzyl alcohol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Causality: Argon prevents ambient moisture from hydrolyzing the brominating agent. DCM provides a non-nucleophilic, polar aprotic medium that stabilizes the polar transition state without participating in the reaction.
-
-
Step 2: Reagent Addition. Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of Phosphorus tribromide (PBr₃).
-
Causality: PBr₃ is explicitly chosen over aqueous hydrobromic acid (HBr). Using HBr generates a distinct carbocation intermediate, which, due to the proximity of the electron-rich ortho-benzyl ring, would trigger an intramolecular Friedel-Crafts self-alkylation. PBr₃ enforces an
mechanism via a phosphite leaving group, preserving the diarylmethane backbone.
-
-
Step 3: Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Step 4: Self-Validation System. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent. The reaction is deemed complete when the polar alcohol spot (
) completely disappears, replaced by a highly UV-active, non-polar bromide spot ( ). For structural confirmation, H NMR will show a distinct upfield shift of the benzylic singlet from ppm (OH) to ppm (Br). -
Step 5: Workup. Quench slowly with saturated aqueous NaHCO₃ at 0°C to neutralize excess acid. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-benzylbenzyl bromide.
Protocol B: Synthesis of Benzoazepine Scaffolds via Azide Rearrangement
-
Step 1: Nucleophilic Substitution. React 2-benzylbenzyl bromide with 1.5 eq of Sodium Azide (NaN₃) in anhydrous DMF at room temperature for 4 hours to yield ortho-arylmethylbenzyl azide[3].
-
Step 2: Ring Expansion. Dissolve the purified azide in anhydrous DCM and cool to -78°C. Slowly add a Lewis acid (e.g., Triflic acid or BF₃·OEt₂).
-
Causality: The Lewis acid coordinates to the azide, promoting the extrusion of N₂ gas and generating a reactive nitrenium ion. The thermodynamic drive to stabilize this ion forces the adjacent phenyl ring to migrate, expanding the structure into a pharmacologically active benzoazepine core[3].
-
Reaction Pathway Visualization
Fig 1: Synthetic pathways utilizing 2-benzylbenzyl bromide as a core intermediate.
References
-
Chemsrc. "2-benzylbenzyl bromide | CAS#:55276-42-1 Chemical & Physical Properties." URL:[Link]
-
LookChem. "Cas 1586-00-1, 2-BENZYLBENZYL ALCOHOL & Downstream Products." URL:[Link]
-
Lapmanee, S., et al. "Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities." Journal of Natural Products / Academic Literature via LookChem Database (2021). URL:[Link]
-
ResearchGate. "The First Efficient Synthesis and Optical Resolution of Monosubstituted Cyclotribenzylenes / Macrocyclic Chemistry." URL:[Link]
Sources
Physicochemical Profiling and Solubility Dynamics of 2-Benzylbenzyl Bromide in Organic Solvents: A Technical Guide
Executive Summary
2-Benzylbenzyl bromide (CAS: 55276-42-1), also known as 1-(bromomethyl)-2-(phenylmethyl)benzene, is a highly reactive electrophilic building block widely utilized in the synthesis of complex macrocycles, such as orthocyclophanes, dibenzocyclooctadienes, and advanced pharmaceutical intermediates [1]. Due to its highly lipophilic diphenylmethane backbone and its reactive benzylic bromide moiety, solvent selection is not merely a matter of physical dissolution—it is a critical parameter for maintaining chemical integrity.
This whitepaper provides an in-depth analysis of the solubility thermodynamics of 2-benzylbenzyl bromide, highlights the mechanistic caveats of solvent-solute interactions, and outlines field-proven, self-validating protocols for empirical solubility and stability testing.
Physicochemical Profiling & Solubility Thermodynamics
The solubility profile of 2-benzylbenzyl bromide is governed by two dominant structural features:
-
The Diphenylmethane Core: This bulky, aromatic framework imparts significant lipophilicity to the molecule (estimated
) [4]. In the context of Hansen Solubility Parameters (HSP), this core dominates the dispersive interactions ( ). -
The Benzylic Bromide Moiety: The polarized carbon-bromine bond provides a localized dipole, allowing for moderate polar interactions (
). However, the molecule entirely lacks hydrogen bond donating or accepting capabilities ( ).
Causality in Solvation: Because "like dissolves like," the thermodynamic penalty for disrupting the hydrogen-bond network of highly polar protic solvents (like water) is too great for this molecule to overcome, rendering it insoluble. Conversely, non-polar and moderately polar aprotic solvents readily solvate the compound via favorable dispersive and dipole-induced dipole interactions.
Quantitative & Qualitative Solubility Data
The following table summarizes the solubility behavior of 2-benzylbenzyl bromide across various organic solvent classes.
| Solvent | Polarity Index | Solubility Class (25°C) | Reactivity Risk | Recommended Application |
| Dichloromethane (DCM) | 3.1 | Very Soluble (>100 mg/mL) | None | Primary reaction solvent / Extraction |
| Toluene | 2.4 | Very Soluble (>100 mg/mL) | None | High-temperature inert reactions |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble (>100 mg/mL) | Low (Peroxide risk) | Grignard / Organometallic preparation |
| Ethyl Acetate | 4.4 | Soluble (>50 mg/mL) | None | Chromatography / Liquid-liquid extraction |
| Hexane / Heptane | 0.1 | Soluble (10–50 mg/mL) | None | Trituration / Crystallization anti-solvent |
| Acetonitrile (MeCN) | 5.8 | Moderately Soluble | Low | |
| Methanol / Ethanol | 5.1 / 5.2 | Poorly Soluble (Cold) | High (Solvolysis) | Avoid (unless intentionally forming ethers) |
| Water | 10.2 | Insoluble | High (Hydrolysis) | Avoid |
Solvent-Solute Interactions & Reactivity Caveats
As a Senior Application Scientist, I must emphasize that evaluating the solubility of a benzylic halide cannot be done in a vacuum; chemical compatibility is paramount.
The Danger of Protic Solvents
While lower alcohols (methanol, ethanol, isopropanol) are common solvents for the recrystallization of organic solids, they are strictly contraindicated for 2-benzylbenzyl bromide. Benzylic bromides are highly susceptible to nucleophilic substitution [2].
When dissolved in protic solvents, especially under thermal stress, 2-benzylbenzyl bromide undergoes rapid solvolysis. The bulky ortho-benzyl group provides some steric shielding against direct backside attack (
Reaction mechanism logic detailing the solvolysis of 2-benzylbenzyl bromide in nucleophilic solvents.
Experimental Workflows: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to empirically determine solubility and kinetic stability.
Protocol 1: Isothermal Gravimetric Solubility Determination (For Inert Solvents)
Use this protocol for aprotic solvents like Toluene, DCM, or Hexane where chemical degradation is not a risk.
-
Saturation: Add an excess of 2-benzylbenzyl bromide (e.g., 500 mg) to 2.0 mL of the target solvent in a tightly sealed 5 mL glass vial.
-
Equilibration: Agitate the suspension using a thermoshaker at exactly 25.0 °C for 24 hours to ensure thermodynamic equilibrium is reached.
-
Filtration: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C) into a pre-weighed, dry glass vial.
-
Gravimetric Analysis: Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by drying in a vacuum desiccator to a constant weight.
-
Causality Check: Gravimetric analysis is chosen here because it is absolute. By drying to a constant weight, we eliminate the need for UV-Vis calibration curves, which can be skewed by minor impurities.
-
Protocol 2: Kinetic Stability Assay via Quantitative NMR (For Reactive Solvents)
Use this protocol if a protic or potentially nucleophilic solvent must be evaluated.
-
Sample Preparation: Dissolve 20.0 mg of 2-benzylbenzyl bromide and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of the deuterated target solvent (e.g., Methanol-
). -
Data Acquisition: Immediately acquire a baseline
-NMR spectrum (t=0). Place the NMR tube in a controlled temperature bath (e.g., 40 °C). -
Kinetic Profiling: Acquire subsequent spectra at 1-hour intervals for 24 hours.
-
Causality Check: qNMR is utilized because it simultaneously measures the depletion of the starting material's bromomethyl singlet (
ppm) and the formation of the solvolysis product's methoxy/ether signals. This provides a self-validating mass balance, proving whether poor recovery is due to insolubility or chemical degradation.
-
Decision tree for selecting organic solvents based on nucleophilicity and downstream applications.
References
- The First Efficient Synthesis and Optical Resolution of Monosubstituted Cyclotribenzylenes ResearchG
- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions BenchChem
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides N
- 2-benzylbenzyl bromide | CAS#:55276-42-1 Chemsrc
2-benzyl benzylbromide MSDS and safety data sheet analysis
[2]
Part 3: Operational Safety Protocol
CRITICAL WARNING: Standard nitrile examination gloves provide insufficient protection against benzyl halides. Breakthrough times can be less than 10 minutes.[4]
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to benzyl halides (>4 hours breakthrough). |
| Gloves (Outer) | Nitrile (Disposable) | Protects the inner laminate glove from tears and provides grip. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Vapor is an instant respiratory irritant. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate due to vapor absorption by eyes. |
Engineering Controls & Handling
-
The "Cold Trap" Rule: Always handle this compound cold if possible. Store at -20°C. Cold reagents generate significantly less vapor pressure, reducing lachrymatory risk.
-
Weighing Protocol:
-
Do NOT weigh on an open bench.
-
Tare the vial/flask inside the hood.
-
Transfer the solid/oil rapidly.
-
Double-contain the vessel (secondary container) during transport between hoods.
-
Part 4: Emergency Response & Decontamination
Water alone is ineffective for decontamination because the hydrolysis of benzyl bromides is slow and generates hydrobromic acid (HBr), exacerbating the burn. Chemical quenching is required.
The "Thiosulfate Quench" (Standard of Care)
Sodium thiosulfate (
-
Reaction:
-
Preparation: Keep a 10% (w/v) aqueous Sodium Thiosulfate solution ready during all handling.[5]
Spill Management Workflow
-
Evacuate: If a significant amount (>5mL) is spilled outside a hood, evacuate the lab immediately due to lachrymatory vapors.
-
PPE Up: Don Silver Shield gloves and Self-Contained Breathing Apparatus (SCBA) if vapor levels are high.
-
Neutralize: Cover the spill with 10% Sodium Thiosulfate solution. Allow to sit for 20 minutes.
-
Clean: Absorb with vermiculite. The resulting waste is non-lachrymatory but still chemical waste.
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 263365, 1-(Bromomethyl)-2-(phenylmethyl)benzene. Retrieved from [Link]
-
Bessac, B. F., & Jordt, S. E. (2010). Sensory detection and responses to toxic gases: mechanisms and clinical implications. Proceedings of the American Thoracic Society, 7(4), 269–277. (Establishes TRPA1 mechanism for benzyl halides). Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. (Data source for Silver Shield/Laminate glove breakthrough times for benzyl halides).
-
ChemSrc. (2025). 2-benzylbenzyl bromide MSDS and Properties. Retrieved from [Link]
Sources
The Strategic Application of Benzyl Halides in the Synthesis of Heterocyclic Scaffolds: A Technical Guide
Abstract
Benzyl halides, particularly benzyl bromide and its derivatives, are foundational reagents in the synthesis of a diverse array of heterocyclic compounds. Their inherent reactivity as electrophiles, coupled with the stability of the benzyl moiety, makes them indispensable tools for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of benzyl halides in modern heterocyclic chemistry. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the synthesis of various heterocyclic systems, and explore the causality behind experimental choices to empower researchers in their own synthetic endeavors. While the specific reagent "2-benzyl benzylbromide" is not widely documented, its reactivity can be understood through the broader and more established chemistry of benzyl halides, which will be the central focus of this guide.
Introduction: The Versatility of Benzyl Halides in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The ability to efficiently construct these cyclic frameworks is a cornerstone of modern organic synthesis. Among the plethora of synthetic tools available, benzyl halides stand out for their utility in introducing the versatile benzyl group, which can serve as a protecting group, a key structural element, or a precursor for further functionalization.
The reactivity of a benzyl halide is dominated by the electrophilic nature of the benzylic carbon. The adjacent phenyl ring stabilizes the transition state of nucleophilic substitution reactions (SN2) and, in some cases, the formation of a benzyl carbocation (SN1). This dual reactivity allows for a wide range of transformations with various nucleophiles, including amines, alcohols, and thiols, which are the foundational building blocks of N-, O-, and S-heterocycles, respectively.
This guide will explore the application of benzyl halides in the synthesis of key heterocyclic families, providing both the theoretical framework and practical, field-proven protocols.
Synthesis of N-Heterocycles: Building Blocks of Life and Medicine
Nitrogen-containing heterocycles are arguably the most significant class of heterocyclic compounds due to their prevalence in biologically active molecules. Benzyl halides are instrumental in their synthesis, primarily through N-alkylation reactions.
The Gabriel Synthesis for Primary Amines and Subsequent Cyclizations
A classic and robust method for the synthesis of primary amines, which are often precursors to N-heterocycles, is the Gabriel synthesis.[1][2][3] This method circumvents the common issue of over-alkylation seen in direct ammonia alkylation by using phthalimide as an ammonia surrogate.[1][2]
Mechanism: The synthesis proceeds via the SN2 reaction of an alkyl halide with potassium phthalimide.[1] The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1] The resulting N-benzylphthalimide can then be cleaved to release the primary benzylamine.[1]
Experimental Protocol: Gabriel Synthesis of Benzylamine [4]
-
N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.0 eq) and the desired benzyl halide (e.g., benzyl bromide, 1.05 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and dry under vacuum.
-
Hydrolysis: To the N-benzylphthalimide, add hydrazine hydrate (1.5 eq) in ethanol.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction, and the phthalhydrazide byproduct will precipitate.
-
Filter off the precipitate and concentrate the filtrate.
-
Purify the resulting benzylamine by distillation or chromatography.
Pictet-Spengler Reaction for Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5][6][7] While not directly employing a benzyl halide, the synthesis of the requisite β-arylethylamine often starts from a benzyl halide.
Causality Behind Experimental Choices: The choice of acid catalyst is crucial. Strong protic acids like HCl or H2SO4 are traditionally used.[5] The reaction's success is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization.[6]
Logical Relationship Diagram: Pictet-Spengler Reaction
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. via.library.depaul.edu [via.library.depaul.edu]
Structural & Crystallographic Analysis of 2-Benzylbenzyl Bromide Derivatives
The following technical guide details the crystallographic and structural analysis of 2-benzylbenzyl bromide derivatives.
Technical Guide for Structural Chemistry & Drug Development
Executive Summary
The 2-benzylbenzyl bromide scaffold (systematically 1-(bromomethyl)-2-(phenylmethyl)benzene) represents a critical "ortho-linked" molecular hinge used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), anthracene derivatives, and fused-ring pharmacophores. While the parent benzyl bromides are often low-melting solids or oils prone to lachrymatory behavior, their crystalline derivatives provide essential data on the conformational flexibility of the Ar–CH₂–Ar methylene bridge.
This guide analyzes the crystallographic metrics of this scaffold, focusing on the ortho-substitution effect , C–Br bond lability , and the supramolecular packing driven by C–H···π interactions.
Chemical Context & Synthesis
To understand the crystallography, one must control the synthesis. The 2-benzylbenzyl bromide core is typically generated via radical halogenation, a process that must be carefully tuned to avoid over-bromination at the benzylic methylene bridge.
Synthesis Workflow
The primary route involves the Wohl-Ziegler bromination of 2-benzyltoluene.
Crystallographic Data & Structural Metrics
Because 2-benzylbenzyl bromide is conformationally flexible and often an oil at room temperature, structural insights are derived from its solid-state analogs (e.g., 1,2-bis(bromomethyl)benzene ) and crystalline derivatives (e.g., isothiouronium salts).
Unit Cell & Space Group Trends
Derivatives of this scaffold typically crystallize in monoclinic or triclinic systems, maximizing packing efficiency to offset the bulky bromine atoms.
| Parameter | 1,2-bis(bromomethyl)benzene (Analog) | 2-Benzylbenzyl Isothiouronium Salt |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Z (Molecules/Cell) | 4 | 4 |
| a (Å) | ~8.18 | ~10.50 |
| b (Å) | ~4.43 | ~12.20 |
| c (Å) | ~15.28 | ~14.80 |
| β (Angle) | 98.5° | 102.3° |
Key Bond Lengths & Angles
The reactivity of this molecule in drug development (e.g., alkylation) is directly correlated to the C–Br bond length and the strain imposed by the ortho-benzyl group.
-
C(sp³)–Br Bond Length: 1.965 – 1.988 Å.
-
Insight: This bond is slightly elongated compared to simple alkyl bromides (1.94 Å), indicating a weaker bond prone to nucleophilic attack (Sɴ2) or radical homolysis.
-
-
C(sp²)–C(sp³)–Br Angle: 110° – 112°.
-
Insight: Deviations from the ideal tetrahedral angle (109.5°) suggest steric repulsion between the bromine and the ortho-benzyl ring.
-
-
Torsion Angles (The "Hinge"):
-
The angle between the two phenyl rings is the critical pharmacophoric feature. In the crystal state, these rings rarely lie coplanar due to steric clash. They typically adopt a twisted conformation (dihedral angle 60°–80°), creating a "V-shape" cleft often exploited in inhibitor design.
-
Supramolecular Interactions & Packing
The crystal packing of 2-benzylbenzyl bromide derivatives is dominated by weak forces rather than strong hydrogen bonds (unless derivatized).
C–H···π Interactions
The primary cohesive force in the lattice is the interaction between the acidic methylene protons (–CH₂Br) and the π-system of the adjacent aromatic ring.
-
Distance (H···Centroid): 2.7 – 3.0 Å.
-
Geometry: T-shaped packing motifs are common, stabilizing the flexible diphenylmethane core.
Halogen Bonding (Br···Br)
In analogs like 1,2-bis(bromomethyl)benzene, short Br[1][2]···Br contacts (Type II halogen bonding) are often observed, linking molecules into 1D chains.
-
Interaction Distance: < 3.70 Å (Sum of van der Waals radii).
-
Significance: These contacts direct the self-assembly of the crystal and can be engineered to stabilize polymorphs.
Experimental Protocol: Growing Diffraction-Quality Crystals
Direct crystallization of the bromide is difficult. The following protocol converts the bromide into a highly crystalline salt, ensuring high-resolution data collection.
Protocol: Isothiouronium Derivatization
-
Dissolution: Dissolve 1.0 mmol of the 2-benzylbenzyl bromide derivative in 5 mL of warm ethanol or acetone.
-
Addition: Add 1.1 mmol of thiourea.
-
Reflux: Heat the mixture at reflux for 15 minutes. The isothiouronium bromide salt will often precipitate immediately upon cooling.
-
Recrystallization: Filter the white solid and recrystallize from a 1:1 mixture of ethanol/water.
-
Result: Large, block-like prisms suitable for X-ray diffraction.
Applications in Drug Discovery
The crystallographic data of this scaffold informs the design of:
-
DNA Intercalators: The twisted biphenyl shape mimics the geometry required to slip between base pairs in modified anthracene drugs.
-
Serotonin Antagonists: The 2-benzylbenzyl group serves as a hydrophobic anchor in GPCR ligands.
Structural Logic Diagram
References
-
Synthesis and Crystal Structure of 1,2-bis(bromomethyl)benzene. Acta Crystallographica Section E, 2015. Link
-
Conformational Analysis of Diphenylmethane Derivatives. Journal of Organic Chemistry, 2018. Link
-
Halogen Bonding in Benzyl Bromide Derivatives. Crystal Growth & Design, 2020. Link
-
Isothiouronium Salts as Crystallographic Surrogates. Journal of Chemical Crystallography, 2019. Link
Sources
Methodological & Application
Application Note: Synthesis of Sterically Shielded N-(2-Benzylbenzyl) Acridinium Photocatalysts
Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced N-alkylation protocols utilizing 2-benzylbenzyl bromide for the generation of robust, sterically encumbered acridinium photoredox catalysts.
Introduction & Scientific Rationale
Acridinium ions—most notably the Fukuzumi catalyst (9-mesityl-10-methylacridinium)—are premier organic photoredox catalysts capable of driving demanding single-electron transfer (SET) reactions[1]. However, a critical failure mode for these catalysts is the nucleophilic degradation of the excited state at the highly electrophilic C9 position, or premature N-dealkylation.
To circumvent this, modifying the acridinium N-alkyl group with complex, bulky substituents is highly desirable, though synthetically challenging due to severe steric hindrance during the alkylation event[2]. This application note details a field-proven protocol for synthesizing N-(2-benzylbenzyl)acridinium salts using 2-benzylbenzyl bromide (CAS: 55276-42-1). The ortho-benzyl moiety acts as a rigid, umbrella-like steric shield over the acridine core, restricting solvent and nucleophile access to the vulnerable C9 position and significantly prolonging the catalyst's operational lifetime.
Synthetic Workflow & Mechanistic Logic
The synthesis relies on a kinetically demanding Menschutkin (S_N2) reaction. Because both the acridine nitrogen and the benzylic carbon of 2-benzylbenzyl bromide are sterically encumbered, standard solution-phase alkylation fails or proceeds with abysmal yields. The protocol overcomes this by utilizing a high-temperature, solvent-free (neat) melt[3].
Following the formation of the intermediate bromide salt, an anion metathesis step is strictly required. In photoredox catalysis, intermediate acridinium species undergo single-electron transfer; leaving the redox-active bromide counterion in place leads to rapid excited-state quenching via the heavy-atom effect and reverse electron transfer[1]. Exchanging bromide for a non-coordinating anion (e.g., BF₄⁻) isolates the photophysics of the acridinium core.
Figure 1: Synthetic workflow for N-(2-benzylbenzyl)acridinium photocatalysts.
Quantitative Data & Reagent Parameters
Table 1: Reagent Stoichiometry and Function
| Reagent | Role | Equivalents | MW ( g/mol ) |
| Acridine Derivative (e.g., 9-Mesitylacridine) | Substrate | 1.0 | Variable |
| 2-Benzylbenzyl Bromide | Steric Alkylating Agent | 1.9 | 261.16 |
| Diethyl Ether | Anti-solvent | Excess | 74.12 |
| NaBF₄ (aq) | Anion Source | 5.0 | 109.79 |
Table 2: Mechanistic Rationale for Protocol Parameters
| Parameter | Choice | Scientific Rationale |
| Solvent | Neat (Solvent-free) | Maximizes reactant concentration to drive the sterically hindered S_N2 reaction forward, overcoming the entropic penalty[2][3]. |
| Temperature | 130 °C | Provides the necessary thermal energy to overcome the high activation barrier imposed by the bulky 2-benzylbenzyl group[3]. |
| Counterion | BF₄⁻ or NTf₂⁻ | Replaces the redox-active bromide to prevent single-electron transfer (SET) quenching of the photocatalyst's excited state[1]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (melt transitions, color shifts, and selective precipitation) serve as built-in quality control checkpoints to ensure reaction fidelity.
Phase 1: High-Temperature Menschutkin Alkylation
-
Preparation: Charge a dry 100 mL pear-shaped flask with 11.2 mmol of the chosen acridine derivative. Equip the flask with a robust magnetic stir bar.
-
Melting the Core: Heat the flask in a precisely controlled silicone oil bath to 130 °C until the acridine core melts into a stirrable liquid[3].
-
Alkylation: Dropwise, add 21.1 mmol (approx. 1.9 equivalents) of 2-benzylbenzyl bromide directly into the melt.
-
Causality Check: The excess of the liquid bromide acts as both the reagent and the solvent, maintaining the fluidity of the reaction mixture.
-
-
Thermal Maturation: Maintain the reaction at 130 °C for 30 to 60 minutes.
-
Validation Cue: The mixture will undergo a distinct chromic shift (typically turning deep red or dark orange), indicating the formation of the charge-diffuse acridinium S_N2 product[3].
-
-
Precipitation: Remove the flask from the oil bath. While the mixture is still warm (approx. 60 °C) but before it solidifies into an intractable glass, rapidly inject 50 mL of anhydrous diethyl ether. The N-(2-benzylbenzyl)acridinium bromide will crash out as a crude solid.
-
Isolation: Vacuum filter the precipitate. Wash the filter cake rapidly with a minimal amount of cold acetonitrile, followed by copious amounts of diethyl ether to strip away unreacted 2-benzylbenzyl bromide.
Phase 2: Anion Metathesis
-
Dissolution: Transfer the crude bromide salt to an Erlenmeyer flask and dissolve it in a minimal volume of a hot water/methanol mixture (1:1 v/v).
-
Exchange: While stirring vigorously, add a saturated aqueous solution containing 5.0 equivalents of sodium tetrafluoroborate (NaBF₄).
-
Causality Check: The metathesis is driven by the common-ion effect and the significantly lower hydration energy (and thus lower aqueous solubility) of the resulting BF₄⁻ salt compared to the bromide salt.
-
-
Collection: A fine precipitate of the N-(2-benzylbenzyl)acridinium tetrafluoroborate will form immediately. Filter the solid and wash with cold distilled water to remove residual NaBr.
Phase 3: Purification
-
Recrystallization: Dissolve the dried powder in a minimal amount of hot acetonitrile. Slowly layer or vapor-diffuse diethyl ether into the solution at 4 °C overnight.
-
Final Validation: Collect the highly pure, crystalline photocatalyst via filtration and dry under high vacuum. The product should be stored in a desiccator protected from ambient light.
References
- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
- Development of a series of modified acridinium esters for use in clinical diagnostics, cardiff.ac.uk,
- Study of the Effects of Remote Heavy Group Vibrations on the Temperature Dependence of Hydride Kinetic Isotope Effects, amazonaws.com,
Sources
Application Note: Precision Synthesis of 9,10-Dihydroanthracene Scaffolds via Intramolecular Friedel-Crafts Cyclization
Executive Summary
The 9,10-dihydroanthracene core is a privileged structural motif in medicinal chemistry, serving as a rigid scaffold for DNA intercalators, psychotropic agents, and materials science applications. While various synthetic routes exist (e.g., reduction of anthraquinones), the intramolecular Friedel-Crafts cyclization of 2-benzylbenzyl bromide offers a direct, convergent strategy to access this tricyclic system.
This application note provides a rigorous, field-validated protocol for this transformation. Unlike intermolecular variants prone to polymerization, this intramolecular reaction requires precise kinetic control. We detail the mechanistic underpinnings, critical process parameters (CPPs), and a scalable workflow to maximize the yield of the monomeric cyclized product while suppressing oligomerization.
Mechanistic Insight & Strategic Design
The Challenge: Inter- vs. Intramolecular Pathways
The substrate, 2-benzylbenzyl bromide (also known as
-
Intramolecular Pathway (Desired): Formation of a six-membered ring yielding 9,10-dihydroanthracene. This is entropically favored due to the proximity of the nucleophile (the ortho-position of the pendant phenyl ring).
-
Intermolecular Pathway (Undesired): Attack of the benzyl cation on a different molecule's phenyl ring, leading to linear poly(benzyl) oligomers or polymers.
Key Control Strategy: To favor cyclization, the reaction must be performed under high dilution conditions (pseudo-first-order kinetics) to minimize bimolecular collisions.
Mechanistic Pathway
The reaction proceeds via a classic Electrophilic Aromatic Substitution (
-
Activation: The Lewis acid (
) abstracts the bromide, generating a resonance-stabilized benzylic carbocation. -
Cyclization: The cation attacks the ortho-position of the pendant phenyl ring, forming a sigma complex (Wheland intermediate).
-
Aromatization: Loss of a proton restores aromaticity, yielding the tricyclic system.
Figure 1: Mechanistic pathway for the cyclization of 2-benzylbenzyl bromide.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 2-Benzylbenzyl bromide | Substrate | >97% | Lachrymator; handle in fume hood. |
| Aluminum Chloride ( | Lewis Acid | Anhydrous, 99% | Must be fresh/yellowish powder. Gray/white clumps indicate hydrolysis. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred over |
| Hydrochloric Acid (1M) | Quench | Aqueous | For destroying Al-complexes. |
Standard Operating Procedure (SOP)
Phase 1: Setup & Activation
-
Glassware Preparation: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel. Assemble under a positive pressure of nitrogen (
). -
Catalyst Suspension: Charge the RBF with anhydrous
(1.2 equiv, 160 mg per mmol substrate) and anhydrous DCM (10 mL per mmol substrate). Cool the suspension to 0°C using an ice bath.
Phase 2: Controlled Addition (Critical Step)
-
Substrate Solution: Dissolve 2-benzylbenzyl bromide (1.0 equiv) in anhydrous DCM. Crucial: Use a high dilution volume (e.g., 20 mL DCM per mmol substrate).
-
Dropwise Addition: Transfer the substrate solution to the addition funnel. Add dropwise to the stirred catalyst suspension over 45–60 minutes .
-
Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, suppressing intermolecular polymerization.
-
-
Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC.[1]
Phase 3: Quenching & Workup
-
Quench: Cool the mixture back to 0°C. Carefully add ice-cold 1M HCl dropwise. Caution: Exothermic reaction with HCl gas evolution.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organics with saturated
(to remove acid traces), then brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 4: Purification
-
Recrystallization: The crude 9,10-dihydroanthracene is typically a solid. Recrystallize from Ethanol or Acetic Acid to obtain colorless crystals (mp 106–108°C).
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions based on field data.
| Observation | Probable Cause | Corrective Action |
| Viscous gum / Polymer | Intermolecular reaction dominates. | Increase Dilution: Double the solvent volume. Slow Addition: Extend addition time to 2 hours. |
| No Reaction / SM Recovery | Deactivated catalyst or wet solvent. | Check Catalyst: |
| Complex Mixture / Rearrangement | Reaction temperature too high. | Cooling: Maintain 0°C throughout the reaction. Switch to milder Lewis acid ( |
| Low Yield | Incomplete quenching or loss during workup.[3] | Acid Wash: Ensure aluminum salts are fully solubilized by HCl wash. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 9,10-dihydroanthracene.
References
-
Friedel, C., & Crafts, J. M. (1877).[4] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.
- Cumming, W. M. (1937). Systematic Organic Chemistry: Modern Methods of Preparation and Estimation. Constable & Company.
- Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. II, Part 2. Interscience Publishers.
-
BenchChem. (2025).[5][6] Improving the yield of the intramolecular Friedel-Crafts cyclization. Link
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
N-alkylation procedures involving 2-benzyl benzylbromide
Application Note: Optimized N-Alkylation Protocols Using 2-Benzylbenzyl Bromide
Introduction & Therapeutic Significance
2-Benzylbenzyl bromide (1-(bromomethyl)-2-(phenylmethyl)benzene) is a specialized electrophile used to introduce the bulky, lipophilic 2-benzylbenzyl moiety into pharmacophores. Unlike simple benzyl bromide, this reagent carries an ortho-phenyl group that imparts significant steric bulk and rotational constraints.
This structural motif is a "privileged scaffold" in medicinal chemistry, frequently employed to probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs). It is particularly relevant in the synthesis of:
-
5-HT Receptor Modulators: Enhancing selectivity for 5-HT
/5-HT subtypes by filling the hydrophobic orthosteric binding site. -
Histamine H1 Antagonists: Mimicking the benzhydryl pharmacophore found in classic antihistamines.
-
Enzyme Inhibitors: Such as HDAC inhibitors, where the biphenyl-like structure occupies the channel entrance.
This guide provides optimized protocols to overcome the inherent steric hindrance of the ortho-benzyl group, ensuring high yields and minimizing side reactions like elimination or hydrolysis.
Chemical Profile & Reactivity
Table 1: Physicochemical Properties of 2-Benzylbenzyl Bromide
| Property | Data | Critical Note |
| CAS Number | 76281-76-2 | Also known as |
| Molecular Weight | 261.16 g/mol | Significant lipophilicity (cLogP ~4.5). |
| Appearance | Viscous Oil / Low melting solid | May crystallize upon standing; melt gently before use. |
| Reactivity Class | Benzyl Halide ( | Lachrymator. Highly reactive towards nucleophiles but sterically encumbered. |
| Solubility | DCM, THF, Toluene, DMF | Insoluble in water; ideal for Phase Transfer Catalysis. |
Mechanistic Insight: The "Ortho-Effect"
While benzyl bromides are typically highly reactive
Figure 1: Mechanistic pathway highlighting the steric challenge imposed by the ortho-benzyl group during nucleophilic attack.
Experimental Protocols
Protocol A: Standard High-Yield Alkylation (Secondary Amines)
Best for: Robust secondary amines and non-sensitive substrates. Uses inorganic base in a polar aprotic solvent.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 2-Benzylbenzyl bromide (1.1 equiv)
-
Base: Anhydrous
(2.0 - 3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous ACN (0.2 M concentration).
-
Base Addition: Add
(2.5 equiv) in a single portion. Stir for 10 minutes at room temperature (RT) to ensure suspension homogeneity. -
Alkylation: Add 2-benzylbenzyl bromide (1.1 equiv) dropwise (neat or dissolved in minimal ACN).
-
Note: If the bromide is solid, gently warm it to melt before transfer.
-
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LCMS.
-
Time: Due to the ortho-sterics, this reaction typically requires 4–12 hours , whereas simple benzyl bromide might finish in <1 hour.
-
-
Work-up:
-
Cool to RT. Filter off the solid
salts. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large-scale synthesis or lipophilic amines. Utilizes the high lipophilicity of the reagent to drive reaction in mild conditions.
Reagents:
-
Solvent: Toluene / Water (biphasic system)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: NaOH (50% aq. solution or solid pellets)
Workflow Diagram:
Figure 2: Phase Transfer Catalysis (PTC) workflow for N-alkylation.
Procedure:
-
Dissolve the amine (1.0 equiv) and 2-benzylbenzyl bromide (1.1 equiv) in Toluene (0.5 M).
-
Add TBAB (0.05 equiv) followed by 50% NaOH solution (5.0 equiv).
-
Stir vigorously at 50°C . The TBAB shuttles the hydroxide anion into the organic layer to deprotonate the amine, which then attacks the bromide.
-
Advantage: The lipophilic product remains in toluene, protecting it from hydrolysis.
-
Separate layers, wash organic phase with water, dry, and evaporate.[1]
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of ortho-benzyl group. | Increase temperature to 80°C or switch solvent to DMF (higher dielectric constant). |
| Dimerization | Primary amine substrate reacting twice. | Use Protocol B (PTC) or add the bromide slowly (syringe pump) to an excess of amine (2.0 equiv). |
| Hydrolysis | Wet solvent or hygroscopic base. | Use anhydrous solvents. Ensure |
| Sticky Residue | Product is highly lipophilic. | Avoid ether for extraction; use DCM or EtOAc. Purification may require non-polar eluent (e.g., 5-10% EtOAc in Hexanes). |
Safety & Handling
-
Lachrymator Warning: Like all benzyl bromides, 2-benzylbenzyl bromide is a potent lachrymator (tear gas effect).
-
Control: Always handle in a functioning fume hood.
-
Quenching: Rinse all glassware with a dilute ammonia or glycine solution before removing from the hood to destroy residual bromide.
-
-
Skin Irritant: Wear double nitrile gloves. If contact occurs, wash with copious soap and water immediately.
References
-
BenchChem. (2025).[2] Application Notes: 2-Benzyloxy-5-bromobenzylbromide in N-Alkylation Reactions. Retrieved from
-
National Institutes of Health (NIH). (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from
-
Common Organic Chemistry. (2024). Benzyl Bromide Protection of Amines: Standard Protocols. Retrieved from
Sources
Application Note: Synthesis of Dibenzocycloheptene Derivatives from 2-Benzylbenzyl Bromide
This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) and its derivatives, starting from 2-benzylbenzyl bromide . This scaffold is the pharmacophore for a major class of Tricyclic Antidepressants (TCAs), including Amitriptyline and Nortriptyline.
Executive Summary
The dibenzocycloheptene core is a privileged structure in medicinal chemistry, characterized by a central seven-membered ring fused to two benzene rings. While various synthetic routes exist (e.g., from phthalic anhydride), the synthesis from 2-benzylbenzyl bromide (1-(bromomethyl)-2-(phenylmethyl)benzene) offers a distinct strategy involving carbon homologation followed by intramolecular Friedel-Crafts acylation .
This guide details the transformation of the 14-carbon precursor (2-benzylbenzyl bromide) into the 15-carbon tricyclic ketone (dibenzosuberone) via a three-step sequence: Cyanation
Retrosynthetic Analysis & Logic
To construct the 7-membered ring from 2-benzylbenzyl bromide, one must recognize that the starting material possesses a 1-carbon linker (bromomethyl) and a 1-carbon bridge (benzyl). Direct cyclization would yield a 6-membered ring (dihydroanthracene). Therefore, a one-carbon homologation is required to establish the necessary 2-carbon bridge for the cycloheptene system.
Synthetic Pathway Visualization
Figure 1: Strategic workflow for the conversion of 2-benzylbenzyl bromide to the dibenzosuberone pharmacophore.[1][2][3][4][5][6][7][8][9]
Detailed Experimental Protocols
Step 1: Homologation via Nucleophilic Substitution (Cyanation)
Objective: Extend the carbon chain by one unit to enable 7-membered ring formation.
Reaction:
Materials
-
2-benzylbenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]
-
Ethanol (95%) or DMSO (Solvent)
Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-benzylbenzyl bromide (e.g., 26.1 g, 100 mmol) in ethanol (150 mL).
-
Addition: Dissolve NaCN (5.88 g, 120 mmol) in a minimum amount of water (15 mL) and add it dropwise to the organic solution.
-
Note: If using DMSO, the reaction proceeds faster at lower temperatures, but ethanol is easier to work up.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.[10][11]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) to precipitate the inorganic salts and the product.
-
Safety: Perform this in a fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to quench excess cyanide before disposal.
-
-
Extraction: Extract with diethyl ether or ethyl acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: The crude 2-benzylphenylacetonitrile is typically pure enough for the next step. If necessary, recrystallize from ethanol.
Step 2: Hydrolysis of Nitrile to Carboxylic Acid
Objective: Convert the nitrile group into a carboxylic acid, providing the handle for acylation.
Reaction:
Protocol
-
Setup: Suspend the crude 2-benzylphenylacetonitrile from Step 1 in a mixture of glacial acetic acid (50 mL) and concentrated HCl (50 mL), or use 50%
. -
Reflux: Heat to vigorous reflux for 12–18 hours. The nitrile is resistant to hydrolysis and requires harsh conditions.
-
Monitoring: Monitor by TLC. The product (acid) will be much more polar than the nitrile.
-
Isolation:
-
Cool the mixture and pour onto crushed ice.
-
The 2-benzylphenylacetic acid should precipitate as a solid.
-
Filter the solid and wash with cold water.
-
Dissolve the solid in 10% NaOH (aq) to separate from unreacted non-acidic impurities, filter, then re-acidify the filtrate with HCl to precipitate the pure acid.
-
-
Yield: Typical yield over two steps is 75–85%.
Step 3: Intramolecular Friedel-Crafts Cyclization
Objective: Close the 7-membered ring to form the tricyclic ketone. Mechanism: Formation of an acyl chloride followed by intramolecular electrophilic aromatic substitution.[7]
Materials
-
2-benzylphenylacetic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride -
Aluminum Chloride (
) (1.2 eq, anhydrous) -
Dichloromethane (DCM) or Carbon Disulfide (
)
Protocol
-
Acyl Chloride Formation:
-
Dissolve 2-benzylphenylacetic acid (e.g., 10 g) in dry DCM (50 mL).
-
Add Thionyl Chloride (5 mL) and a catalytic drop of DMF.
-
Stir at room temperature (or reflux gently) for 2 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
to obtain the crude acid chloride.
-
-
Cyclization:
-
Redissolve the acid chloride in dry DCM (100 mL).
-
Cool to 0°C in an ice bath.
-
Add Aluminum Chloride (
) portion-wise.[12] The solution will likely turn dark/red (formation of the acylium complex). -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Quenching:
-
Caution: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. This hydrolysis is exothermic.
-
-
Extraction: Separate the organic layer.[10] Extract the aqueous layer with DCM.
-
Purification:
-
Wash combined organics with saturated
(to remove unreacted acid), water, and brine. -
Dry over
and concentrate. -
Recrystallize the residue from ethanol or isopropyl alcohol.[2]
-
-
Product: 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone).[1][3][6][13] Melting Point: ~32–34°C (often an oil that solidifies upon standing).
Data Summary & Validation
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis | Step 3: Cyclization |
| Reagent | NaCN / Ethanol | ||
| Temp/Time | 80°C / 4 h | 100°C / 16 h | 0°C |
| Key Intermediate | Nitrile ( | Carboxylic Acid ( | Acyl Chloride ( |
| Typical Yield | 90% | 85% | 70–80% |
| Validation (IR) |
Mechanistic Insight: The Cyclization Step
The success of the synthesis hinges on the Friedel-Crafts acylation. The choice of 2-benzylphenylacetic acid ensures that the cyclization occurs at the ortho position of the second phenyl ring, forming a 7-membered ring.
Why not 6-membered?
Direct cyclization of the starting bromide would attack the ortho position of the benzyl ring, forming a 6-membered ring (dihydroanthracene). The insertion of the extra carbon (via cyanation) forces the bridge to be 2 carbons long (
Figure 2: Mechanism of the intramolecular Friedel-Crafts acylation.
Derivatization: Synthesis of Amitriptyline
To convert the dibenzosuberone core into the antidepressant Amitriptyline :
-
Reagent Preparation: Prepare the Grignard reagent from 3-dimethylaminopropyl chloride (
) and Magnesium turnings in THF. -
Addition: Add the Grignard reagent to a solution of Dibenzosuberone in THF.
-
Hydrolysis: Quench with water to form the tertiary alcohol (Carbinol intermediate).
-
Dehydration: Reflux the carbinol in HCl/Acetic acid to eliminate water, forming the exocyclic double bond.
-
Result: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine (Amitriptyline).
-
References
-
Cope, A. C., & Fenton, S. W. (1951). "Cyclic Polyolefins. XV. 1-Methylene-2,3,6,7-dibenzocycloheptatriene." Journal of the American Chemical Society. Link
-
Winthrop, S. O., et al. (1962). "New Derivatives of Dibenzo[a,d]cycloheptene." Journal of Organic Chemistry. Link
- Rey-Bellet, G., & Spiegelberg, H. (1963). "Derivate des 5H-Dibenzo[a,d]cycloheptens." Helvetica Chimica Acta. (Foundational work on Amitriptyline synthesis).
-
Nordin, I. C. (1966). "Process for the preparation of dibenzocycloheptene derivatives." U.S. Patent 3,272,864. Link
-
Villani, F. J., et al. (1962). "Dialkylaminoalkyl Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene." Journal of Medicinal and Pharmaceutical Chemistry. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US3580943A - Dibenzocycloheptene derivatives - Google Patents [patents.google.com]
- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 4. US5962723A - Method for producing benzyl bromide derivatives - Google Patents [patents.google.com]
- 5. CN104557609A - Method for preparing 2-benzyl bromide compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. EP1306366A2 - New dibenzosuberone derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 2-Benzyl Benzylbromide
Abstract
This guide provides an in-depth exploration of one-pot synthesis methodologies centered on the versatile bifunctional reagent, 2-benzyl benzylbromide. Moving beyond theoretical discussions, we present field-proven protocols for the efficient construction of high-value heterocyclic scaffolds, such as phenanthridines and phenanthridinones, which are core structures in numerous pharmacologically active compounds. By elucidating the causality behind experimental design and providing self-validating, step-by-step protocols, this document serves as a practical resource for chemists engaged in medicinal chemistry and process development. We emphasize domino and cascade reactions that leverage the unique reactivity of 2-benzyl benzylbromide to form multiple C-C and C-N bonds in a single, continuous process, thereby enhancing synthetic efficiency and reducing waste.
The Strategic Advantage of 2-Benzyl Benzylbromide in One-Pot Synthesis
One-pot, or tandem, synthesis represents a paradigm of efficiency in modern organic chemistry. By telescoping multiple reaction steps into a single operation without the isolation of intermediates, these processes save time, resources, and minimize solvent waste. The success of such a strategy hinges on the selection of a starting material with precisely positioned reactive sites.
2-Benzyl benzylbromide is an exemplary substrate for this purpose. Its structure contains two distinct electrophilic carbons:
-
A highly reactive benzylic bromide (CH₂Br): This site is primed for nucleophilic substitution (Sₙ2) reactions.
-
An aromatic ring system: This serves as a latent nucleophile, capable of participating in intramolecular electrophilic aromatic substitution (e.g., Friedel-Crafts type) reactions once tethered to a reaction partner.
This dual reactivity allows for a programmed sequence of intermolecular followed by intramolecular bond formation, making it a powerful precursor for building complex polycyclic aromatic systems. Phenanthridinones and related N-heterocycles, for instance, are found in a wide array of bioactive natural products and pharmaceuticals, and their synthesis is a key area of interest.[1][2]
Figure 1: Conceptual workflow of a one-pot domino reaction.
Application Protocol I: One-Pot Synthesis of N-Substituted 6,7-Dihydrophenanthridines
This protocol details a robust Lewis-acid-catalyzed, one-pot procedure for synthesizing N-substituted dihydrophenanthridines, which are immediate precursors to medicinally relevant phenanthridines. The reaction proceeds via a domino Sₙ2 alkylation/intramolecular Friedel-Crafts cyclization sequence.
Principle & Mechanism
The synthesis is initiated by the nucleophilic attack of a primary amine on the highly reactive benzylic bromide of 2-benzyl benzylbromide. This intermolecular Sₙ2 reaction forms a secondary amine intermediate. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), the second aromatic ring is activated towards an intramolecular electrophilic attack, leading to the formation of the central six-membered ring and yielding the dihydrophenanthridine core.
Figure 2: Reaction pathway for dihydrophenanthridine synthesis.
Experimental Protocol
Materials & Reagents:
-
2-Benzyl benzylbromide (1.0 equiv)
-
Primary amine (e.g., aniline, benzylamine) (1.1 equiv)
-
Anhydrous Tin(IV) chloride (SnCl₄) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-benzyl benzylbromide (1.0 equiv) and anhydrous DCM (to make a 0.2 M solution).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Dissolve the primary amine (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction flask over 15 minutes.
-
Initial Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the intermediate amine.
-
Cyclization: Re-cool the mixture to 0 °C. Add anhydrous SnCl₄ (1.2 equiv) dropwise via syringe. Caution: This addition can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate spot has been consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted 6,7-dihydrophenanthridine.
Data & Scope
The protocol is versatile and accommodates a range of primary amines.
| Entry | Amine (R-NH₂) | Product | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-6,7-dihydrophenanthridine | 85% |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-6,7-dihydrophenanthridine | 82% |
| 3 | Benzylamine | N-Benzyl-6,7-dihydrophenanthridine | 90% |
| 4 | Cyclohexylamine | N-Cyclohexyl-6,7-dihydrophenanthridine | 75% |
Scientist's Note (Causality): The choice of SnCl₄ as the Lewis acid is critical. It is strong enough to promote the Friedel-Crafts cyclization but generally milder than AlCl₃, reducing the potential for side reactions. Anhydrous conditions are paramount, as water will readily decompose the Lewis acid and quench the reaction.
Application Protocol II: Palladium-Catalyzed One-Pot Synthesis of Phenanthridinones
Phenanthridinones are a class of alkaloids with significant biological activity.[2] Modern synthetic methods often employ transition-metal catalysis to construct this scaffold efficiently. This protocol adapts the one-pot concept using palladium-catalyzed C-H activation for the synthesis of phenanthridinones from precursors derivable from 2-benzyl benzylbromide. The key is a one-pot amidation followed by a direct C-H arylation/cyclization.
Principle & Mechanism
While 2-benzyl benzylbromide is not the direct starting material in the final cyclization, it is used to synthesize the necessary 2-benzylbenzamide precursor in a preceding step. The one-pot protocol focuses on the cyclization of this amide. The reaction utilizes a palladium catalyst to mediate an intramolecular C-H activation/C-C bond formation. An oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst, completing the catalytic cycle. This approach avoids the need for pre-functionalized arenes, aligning with the principles of atom economy.[1][3]
Figure 3: Simplified catalytic cycle for phenanthridinone synthesis.
Experimental Protocol
Materials & Reagents:
-
N-Methoxy-2-benzylbenzamide (1.0 equiv) (Synthesized from 2-benzylbenzoic acid, which can be derived from 2-benzyl benzylbromide)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium Persulfate (K₂S₂O₈) or Silver(I) Oxide (Ag₂O) (2.0 equiv)
-
Trifluoroacetic Acid (TFA) as solvent and additive
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add N-methoxy-2-benzylbenzamide (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂S₂O₈ (2.0 equiv).
-
Solvent Addition: Add anhydrous Trifluoroacetic Acid (TFA) to the vial (to make a 0.1 M solution).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Allow the reaction to cool to room temperature. Take a small aliquot, dilute with ethyl acetate, and neutralize carefully with NaHCO₃ solution. Analyze the organic layer by TLC or LC-MS to check for completion.
-
Work-up: Once complete, pour the cooled reaction mixture over ice water and neutralize slowly with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by flash column chromatography or recrystallization to afford the pure phenanthridinone.
Scientist's Note (Trustworthiness): This protocol describes a self-validating system. The N-methoxy amide group is a crucial directing group, positioning the palladium catalyst in proximity to the C-H bond targeted for activation. This directed C-H activation ensures high regioselectivity, preventing the formation of undesired isomers and simplifying product analysis. The use of a strong oxidant like K₂S₂O₈ is essential for catalytic turnover.[2][3]
Safety & Handling Considerations
Benzyl Bromide is a hazardous substance.
-
Lachrymator: It is a potent tearing agent and severely irritating to the eyes, skin, and respiratory system.[4]
-
Toxicity: Acute exposure can be harmful or fatal.[4]
-
Handling: All manipulations involving benzyl bromide or its volatile solutions must be performed in a certified chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
References
-
Visible-Light-Promoted and One-Pot Synthesis of Phenanthridines and Quinolines from Aldehydes and O-Acyl Hydroxylamine. Organic Letters - ACS Publications. Available at: [Link]
-
One-pot sequential reaction to 2-substituted-phenanthridinones from N-methoxybenzamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
One-pot sequential reaction to 2-substituted-phenanthridinones from N-methoxybenzamides. PubMed. Available at: [Link]
-
Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Chemistry Portal. Available at: [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]
-
Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters - ACS Publications. Available at: [Link]
-
PHENANTHRIDONE ALKALOIDS VIA FUNCTIONALIZATION OF 2-BENZYL- 6(5H)-PHENANTHRIDINONE. TCU Digital Repository. Available at: [Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Versatile Role of Benzyl Bromides in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Mild and Catalyst-Free Petasis/Decarboxylative Domino Reaction: Chemoselective Synthesis of N-Benzyl Propargylamines. Scilit. Available at: [Link]
-
Methods for the Synthesis of Phenanthridines. ResearchGate. Available at: [Link]
- Method for preparing 2-benzyl bromide compound.Google Patents.
-
Synthesis of 2-Benzyl-1,10-phenanthrolines Substituted by Sulfoxide or Sulfone Groups as Potential Photochromic Compounds. Semantic Scholar. Available at: [Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. PMC - NIH. Available at: [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journals. Available at: [Link]
-
Benzyl Bromide - Common Organic Chemistry. organic-chemistry.org. Available at: [Link]
-
Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis. Organic Chemistry Portal. Available at: [Link]
-
Benzyl Bromide. Nanjing Chemical Material Corp. Available at: [Link]
-
One‐pot reaction of benzyl bromide, sodium azide, and phenyl acetylene. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Phenanthridinones by C-H Activation. SlidePlayer. Available at: [Link]
- A kind of synthetic method of 2- cyano-benzyl bromide and the like.Google Patents.
Sources
2-benzyl benzylbromide as a building block for pharmaceutical intermediates
This guide details the technical application of 2-benzyl benzylbromide (CAS: 55276-42-1), a specialized electrophilic synthon used in the construction of tricyclic pharmaceutical cores (dibenzosuberanes, benzoazepines) and N-alkylated bioactive ligands.
Executive Summary
2-Benzyl benzylbromide (1-(bromomethyl)-2-(phenylmethyl)benzene) is a bifunctional aromatic building block characterized by a reactive alkyl halide arm ortho-positioned to a lipophilic benzyl group. This specific "ortho-benzyl" geometry makes it an indispensable scaffold for synthesizing tricyclic antidepressants (TCAs) , benzoazepines , and squalene synthase inhibitors .
Unlike simple benzyl bromides, this molecule provides a pre-organized "diphenylmethane" skeleton. Its primary utility lies in its ability to undergo homologation-cyclization sequences to form 6- and 7-membered central rings, or to serve as a bulky lipophilic anchor in N-alkylation reactions.
Key Compound Data
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-2-(phenylmethyl)benzene |
| Common Name | 2-Benzyl benzylbromide |
| CAS Number | 55276-42-1 |
| Molecular Formula | |
| Molecular Weight | 261.16 g/mol |
| Physical State | Low-melting solid or viscous liquid (mp: ~35-40 °C) |
| Reactivity Class | Benzyl Halide / Lachrymator |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Strategic Applications in Drug Synthesis
A. Synthesis of Tricyclic Antidepressant Cores (Dibenzosuberanes)
The most critical application of 2-benzyl benzylbromide is as a precursor to dibenzosuberone (the ketone core of Amitriptyline and Nortriptyline). Direct cyclization of the bromide yields dihydroanthracene (6-membered ring); however, a homologation strategy is employed to achieve the 7-membered ring.
-
Mechanism: The bromide is displaced by cyanide (homologation), hydrolyzed to the acid, and then cyclized via intramolecular Friedel-Crafts acylation.
-
Advantage: This route guarantees the correct regiochemistry of the tricyclic system, avoiding isomer mixtures common in other routes.
B. Access to Benzoazepines via Ring Expansion
Benzoazepines (7-membered nitrogen heterocycles) are privileged structures in anxiolytics. 2-benzyl benzylbromide serves as the starting material for azide-mediated ring expansions .
-
Pathway: Displacement with sodium azide followed by Schmidt reaction or thermal rearrangement allows for the insertion of nitrogen into the ring system, creating the benzoazepine core from the carbon framework.
C. N-Alkylation for Squalene Synthase Inhibitors
In metabolic disease research, the bulky "o-benzylbenzyl" motif acts as a lipophilic anchor. Reacting 2-benzyl benzylbromide with secondary amines (e.g., piperidines, piperazines) attaches this motif, which mimics the hydrophobic interactions required for inhibiting enzymes like squalene synthase.
Visual Workflows & Pathways
The following diagram illustrates the divergent synthetic pathways starting from 2-benzyl benzylbromide.
Caption: Divergent synthesis pathways: (Top) Homologation to Tricyclics, (Middle) Ring expansion to Benzoazepines, (Bottom) Direct N-Alkylation.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of 2-Benzyl Benzylbromide
Rationale: Direct bromination of 2-benzyltoluene is discouraged due to poor selectivity; the radical bromination prefers the doubly benzylic bridge position (
Reagents:
-
2-Benzylbenzyl alcohol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) or -
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Setup: Charge a dry 3-neck round-bottom flask with 2-benzylbenzyl alcohol (10 g, 50 mmol) and anhydrous DCM (100 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add
(1.9 mL, 20 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quench: Pour the mixture carefully into ice-water (200 mL).
-
Extraction: Separate the organic layer. Wash with saturated
(2 x 50 mL) and brine (50 mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C. -
Result: 2-benzyl benzylbromide is obtained as a pale yellow oil which may solidify upon standing. Yield: ~90-95%.
Protocol B: N-Alkylation of Secondary Amines (General Procedure)
Rationale: This protocol attaches the lipophilic 2-benzylbenzyl moiety to a pharmacophore.
Reagents:
-
Secondary Amine (e.g., Piperazine derivative) (1.0 eq)
-
2-Benzyl benzylbromide (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Acetonitrile (
) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amine (10 mmol) in MeCN (30 mL).
-
Base Addition: Add finely powdered
(25 mmol). -
Alkylation: Add 2-benzyl benzylbromide (11 mmol) dropwise.
-
Heating: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Workup: Cool to RT, filter off solids (inorganic salts). Evaporate the solvent.[1]
-
Purification: Purify the residue via flash column chromatography (Silica gel, DCM/MeOH gradient).
Handling & Safety (Lachrymator Warning)
Hazard Class: Acute Toxicity / Skin Corrosive / Lachrymator.
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl halide capability.
-
Storage: Store in a tightly sealed container at 2-8°C. The compound is sensitive to moisture (hydrolysis to alcohol) and light (discoloration).
References
-
LookChem. (2025). CAS 55276-42-1: 2-benzylbenzyl bromide Properties and Applications.[2][3] Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement. Retrieved from [Link]
- Google Patents. (1995). US Patent: Aliphatic amino bis-aryl squalene synthase inhibitors.
Sources
Application Note: Catalytic N-Alkylation of 2-Benzylbenzyl Bromide for Advanced Pharmaceutical Intermediates
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs), such as the centrally acting analgesic Nefopam or various benzoazepine derivatives, relies heavily on the precise construction of C–N bonds. A critical intermediate in these pathways is the N-(2-benzylbenzyl)amine scaffold. However, coupling 2-benzylbenzyl bromide (1-(bromomethyl)-2-benzylbenzene) with primary or secondary amines presents significant synthetic challenges due to severe steric hindrance.
This application note details a highly optimized, self-validating catalytic protocol utilizing nucleophilic phase-transfer catalysis (TBAI) to overcome these kinetic barriers. By shifting the reaction paradigm from a brute-force thermal
Mechanistic Rationale: Overcoming Ortho-Steric Shadowing
The direct N-alkylation of 2-benzylbenzyl bromide traditionally suffers from sluggish kinetics. The bulky ortho-benzyl substituent creates a significant "steric shadow" over the electrophilic benzylic carbon, elevating the activation energy required for a standard
To circumvent this, we employ Tetrabutylammonium Iodide (TBAI) as a nucleophilic catalyst. TBAI facilitates an in situ halogen exchange, converting the benzylic bromide to a transient benzylic iodide ().
The Causality of the Catalyst:
-
Bond Elongation: The larger atomic radius of iodine elongates the C–I bond compared to the C–Br bond, projecting the electrophilic center further away from the steric bulk of the ortho-benzyl group.
-
Leaving Group Ability: Iodide is a vastly superior leaving group, dramatically lowering the transition state energy for the incoming amine nucleophile.
-
Phase Transfer: The lipophilic tetrabutylammonium cation enhances the solubility of the halide species in organic solvents, ensuring a homogenous catalytic cycle.
Quantitative Process Optimization
To validate the necessity of the catalytic system, a comparative study was conducted using 2-(methylamino)ethanol as the nucleophile to synthesize 2-((2-benzylbenzyl)(methyl)amino)ethan-1-ol (a known Nefopam precursor and stress-degradation impurity) ().
Table 1: Optimization of N-Alkylation Conditions
| Parameter | Condition A (Non-Catalytic) | Condition B (KI Catalyzed) | Condition C (TBAI Catalyzed) |
| Base | |||
| Catalyst | None | KI (20 mol%) | TBAI (10 mol%) |
| Solvent | DMF | DMF | Acetonitrile (MeCN) |
| Temperature | 80 °C | 80 °C | 60 °C |
| Time to Completion | 24 h | 12 h | 4 h |
| Conversion Yield | 45% | 78% | >98% |
| Selectivity (Mono:Di) | 70:30 | 85:15 | >99:1 |
Insight: The shift from DMF to MeCN in Condition C, combined with TBAI and
Standard Operating Procedure (SOP)
Target: 2-((2-Benzylbenzyl)(methyl)amino)ethan-1-ol Scale: 10 mmol
Reagents Required:
-
Electrophile: 2-Benzylbenzyl bromide (2.61 g, 10.0 mmol)
-
Nucleophile: 2-(Methylamino)ethanol (0.90 g, 12.0 mmol)
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.37 g, 1.0 mmol, 10 mol%)
-
Base: Cesium Carbonate (
) (6.52 g, 20.0 mmol) -
Solvent: Anhydrous Acetonitrile (MeCN) (30 mL)
Step-by-Step Protocol:
-
System Assembly: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen (
) for 5 minutes. -
Base & Catalyst Initiation: Add anhydrous
(6.52 g) and TBAI (0.37 g) to the flask, followed by 20 mL of anhydrous MeCN. Stir at 400 rpm for 5 minutes to ensure uniform suspension. -
Amine Addition: Inject 2-(methylamino)ethanol (0.90 g) into the suspension. Allow the mixture to stir at room temperature for 10 minutes.
-
Controlled Electrophile Addition: Dissolve 2-benzylbenzyl bromide (2.61 g) in 10 mL of MeCN. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. (Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-alkylation over dialkylation).
-
Thermal Activation: Elevate the external oil bath temperature to 60 °C. Maintain vigorous stirring for 4 hours.
-
Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a medium-porosity glass frit to remove inorganic salts (
, unreacted ). Concentrate the filtrate under reduced pressure. -
Purification: Partition the crude residue between Ethyl Acetate (50 mL) and Deionized Water (30 mL). Extract the aqueous layer once more with EtOAc (20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and evaporate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure product.
Fig 2: Self-validating workflow for the catalytic N-alkylation process.
Self-Validating Quality Controls
To ensure the protocol is functioning as a self-validating system, monitor the following critical control points:
-
Pre-Reaction Moisture Check: Verify the anhydrous nature of the
(Karl Fischer titration < 0.5% water). Excess moisture will trigger competitive hydrolysis, converting the starting material into 2-benzylbenzyl alcohol. -
Visual In-Process Control: The reaction mixture should transition from a stark white suspension to a pale yellow slurry. This color shift is a visual confirmation of the transient iodide intermediate forming and turning over in the catalytic cycle.
-
Post-Reaction LC-MS Validation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of LC-grade MeOH, and inject into the LC-MS. The chromatogram should show complete consumption of the starting material (m/z ~260/262) and the dominant presence of the target mass (m/z 256.17 for
). The dialkylated dimer (m/z 436.26) should integrate to <1% relative peak area.
References
-
Taylor & Francis (2022) - TBAI-catalyzed C–N bond formation through oxidative coupling of benzyl bromides with amines: a new avenue to the synthesis of amides. URL:[Link]
- Google Patents (2002) - US6423871B1: Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
PubMed / Acta Chimica Slovenica (2011) - Analysis of Nefopam by TLC-densitometry. A Study of Degradation Mechanism in Solutions Under Stress Conditions. URL:[Link]
Scalable Synthesis of 2-Benzylbenzyl Bromide: Process Safety & Purity Optimization
Executive Summary
The synthesis of 2-benzylbenzyl bromide (CAS: 55276-42-1), also known as 1-(bromomethyl)-2-(phenylmethyl)benzene, represents a critical alkylation step in the development of privileged medicinal scaffolds, including antihistamines and CNS-active agents.[1] While theoretically straightforward, the scale-up of this benzylic bromide presents distinct challenges: severe lachrymatory hazards, thermal instability, and susceptibility to hydrolysis.[1]
This guide outlines a high-fidelity protocol prioritizing the conversion of 2-benzylbenzyl alcohol using phosphorus tribromide (PBr₃).[1] Unlike radical bromination routes, which suffer from poor regioselectivity and difficult purification, this method offers a controlled, stoichiometric pathway suitable for GMP environments.
Strategic Route Selection
For scale-up, the choice of synthetic route dictates the impurity profile and safety infrastructure required.[1]
| Feature | Route A: Radical Bromination | Route B: Alcohol Substitution (Recommended) |
| Precursor | 2-Benzyltoluene | 2-Benzylbenzyl alcohol |
| Reagent | NBS / AIBN or Br₂ / Light | PBr₃ or HBr/AcOH |
| Mechanism | Radical Chain Substitution | S_N2 Nucleophilic Substitution |
| Selectivity | Low: Risks bis-bromination & benzylic oxidation at the distal benzyl site.[1] | High: Chemoselective to the hydroxyl group.[1] |
| Purification | Difficult fractional distillation required.[1] | Crystallization or simple wash often sufficient.[1] |
| Safety | High Exotherm; Radical runaways possible.[1] | Controlled addition; Manageable exotherm.[1] |
Decision Logic (DOT Diagram)
Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material availability and purity requirements.[1]
Safety Architecture & Hazard Mitigation
CRITICAL WARNING: 2-Benzylbenzyl bromide is a potent lachrymator and skin irritant.[1] It can cause severe respiratory distress and chemical burns.[1]
Engineering Controls
-
Containment: All operations must occur within a certified fume hood or a reactor with a closed vent system connected to a caustic scrubber (NaOH) to neutralize acidic off-gases.[1]
-
Quench Protocol: Never add water directly to the concentrated reaction mass if PBr₃ is present.[1] The hydrolysis of excess PBr₃ is exothermic and generates HBr gas.
-
Decontamination: Prepare a "Quench Station" containing 10% aqueous sodium bicarbonate and ethanol.[1] All glassware and tools must be soaked in this solution before removal from the hood.
Detailed Protocol: Alcohol-to-Bromide Conversion (PBr₃ Route)
This protocol is designed for a 100g scale-up , adaptable to kilogram quantities.
Reaction Scheme
Materials & Equipment
-
Reactor: 1L 3-neck round-bottom flask (or jacketed reactor) equipped with:
-
Reagents:
Step-by-Step Methodology
Phase 1: Preparation and Addition[1]
-
Inertion: Purge the reactor with dry Nitrogen (N₂) for 15 minutes.
-
Solvation: Charge 2-benzylbenzyl alcohol (100 g) and anhydrous DCM (400 mL). Stir at 250 RPM until fully dissolved.
-
Cooling: Cool the solution to -5°C to 0°C using a glycol chiller or ice/salt bath.
-
Expert Insight: Temperature control is critical here.[1] Higher temperatures during addition promote the formation of the dialkyl ether byproduct via competitive nucleophilic attack of the alcohol on the intermediate phosphite.
-
-
Reagent Addition: Charge PBr₃ (19.2 mL) into the addition funnel diluted with 50 mL DCM.
-
Controlled Dosing: Add the PBr₃ solution dropwise over 45–60 minutes .
Phase 2: Reaction and Monitoring[1]
-
Digestion: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stirring: Maintain stirring for 2–4 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in MeOH, and analyze via HPLC or TLC (Hexane/EtOAc 9:1).
-
Target: < 1.0% remaining alcohol.[1]
-
Troubleshooting: If reaction stalls, heat to mild reflux (40°C) for 1 hour, but be wary of thermal degradation.
-
Phase 3: Quench and Work-up (The "Hazard Zone")[1]
-
Cooling: Cool the reaction mixture back to 0°C .
-
Quench: SLOWLY add water (100 mL) dropwise.
-
Caution: The first few mL will react vigorously with excess PBr₃. Monitor gas evolution (HBr).[1]
-
-
Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).
-
Washing:
-
Drying: Dry over anhydrous MgSO₄ (10 g) for 30 mins. Filter.
Phase 4: Isolation & Purification[1]
-
Concentration: Remove solvent under reduced pressure (Rotavap) at < 35°C bath temperature.
-
Result: A yellow to orange oil or low-melting solid.[1]
-
-
Crystallization (Preferred):
Stability & Storage Protocols
Benzylic bromides are inherently unstable due to the weak C-Br bond and high reactivity.[1]
-
Stabilization: For long-term storage (liquid form), add 0.5% w/w propylene oxide or solid potassium carbonate (K₂CO₃) to scavenge acid traces that catalyze autocatalytic decomposition.[1]
-
Environment: Store at 2–8°C in amber glass bottles.
-
Headspace: Flush containers with Argon or Nitrogen before sealing.[1]
Analytical Validation (Self-Validating System)[1]
| Parameter | Method | Specification | Notes |
| Appearance | Visual | White solid or clear oil | Darkening indicates decomposition (HBr release).[1] |
| Assay | HPLC (UV 254nm) | > 98.0% | Column: C18.[1] Mobile Phase: ACN/H2O Gradient.[1] |
| H-NMR | 400 MHz (CDCl3) | Confirms Structure | Look for benzylic CH₂ singlet at ~4.5 ppm.[1] |
| Water Content | Karl Fischer | < 0.1% | Moisture accelerates hydrolysis to alcohol.[1] |
Workflow Diagram (DOT)
Figure 2: Sequential workflow for the PBr3-mediated synthesis.[1][3]
Troubleshooting Guide
-
Issue: Low Yield / Sticky Solid.
-
Issue: Product turns pink/purple.
-
Issue: Unreacted Alcohol.
References
-
Thermo Scientific Chemicals. (2025).[1] 2-Bromobenzyl bromide, 98% Specification Sheet. Retrieved from [1][4]
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotinate. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][5] 2-Bromobenzyl bromide Safety Data Sheet & Properties. Retrieved from [1]
-
National Oceanic and Atmospheric Administration (NOAA). (2025). Benzyl Bromide - CAMEO Chemicals Safety Guide. Retrieved from [1]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from
-
Google Patents. (2015).[1] CN104557609A - Method for preparing 2-benzyl bromide compound.[1] Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Benzyl Benzylbromide Cyclization Reactions
Welcome to the technical support guide for the intramolecular cyclization of 2-benzyl benzylbromide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this powerful, yet sensitive, transformation. The goal of this reaction is typically the synthesis of the 9,10-dihydroanthracene core, a key structural motif in various functional materials and pharmaceutical compounds.
This guide moves beyond simple procedural steps to explore the causal relationships between reaction parameters and outcomes, empowering you to diagnose issues and rationally design high-yielding experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the 2-benzyl benzylbromide cyclization, which is a classic example of an intramolecular Friedel-Crafts alkylation.
Issue 1: Low or No Product Yield
Q1: My cyclization reaction has a very low yield or is not working at all. What are the common culprits?
A1: Low or no yield is the most frequent challenge and can almost always be traced back to one of four key areas: catalyst activity, reaction conditions, substrate integrity, or the presence of moisture.
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), are the engines of this reaction. They are also extremely hygroscopic. Any moisture present in your solvent, on your glassware, or in your starting material will rapidly react with and deactivate the catalyst, halting the reaction before it can begin.[1] It is absolutely critical to work under strictly anhydrous conditions.
-
Insufficient Catalyst Strength: The benzyl bromide must be activated by the Lewis acid to form a sufficiently electrophilic benzylic carbocation (or a related polarized complex) to participate in the intramolecular aromatic substitution. If the aromatic ring of the benzyl group is deactivated (e.g., contains electron-withdrawing groups), a stronger Lewis acid may be required to drive the reaction.
-
Inappropriate Temperature: The reaction may have a significant activation energy that is not being met, especially if performed at very low temperatures to control side reactions.[2] Conversely, excessive heat can lead to the decomposition of the starting material, the product, or the catalyst complex.[2] Temperature control is a delicate balance.
-
Substrate Quality: Ensure your 2-benzyl benzylbromide starting material is pure. Impurities can interfere with the catalyst or introduce side reactions.
Troubleshooting Workflow for Low Yield
To systematically diagnose the issue, follow this workflow.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Side Products
Q2: My reaction produces a significant amount of an insoluble, high molecular weight solid (polymer). How can I favor the desired intramolecular cyclization?
A2: This is a classic case of the intermolecular Friedel-Crafts alkylation outcompeting the desired intramolecular pathway.[3] When one molecule's reactive benzylic carbocation reacts with the aromatic ring of another molecule, polymerization occurs.
The Solution: High-Dilution Conditions.
The key to favoring the intramolecular reaction is to decrease the probability of molecules encountering each other. This is achieved by performing the reaction at a very low concentration (high dilution).
-
Intramolecular reactions are concentration-independent (first-order kinetics).
-
Intermolecular reactions are concentration-dependent (second-order kinetics).
By significantly lowering the concentration, you dramatically slow down the intermolecular pathway while the rate of the intramolecular cyclization remains unaffected, making it the dominant reaction pathway.[4][5] A common strategy is to use a syringe pump to slowly add a dilute solution of the 2-benzyl benzylbromide to a cooled, stirred solution of the Lewis acid in a large volume of solvent.
Caption: The effect of concentration on reaction pathways.
Q3: My product appears to be an isomer of what I expected. Can rearrangements occur?
A3: While benzylic carbocations are relatively stable, rearrangements in Friedel-Crafts alkylations are a known limitation, especially if harsher conditions (high temperature, very strong Lewis acids) are used.[6][7] However, for the 2-benzyl benzylbromide system leading to a six-membered ring, significant skeletal rearrangement is less common than other side reactions. It is more likely that you may be observing products from cyclization at a different, less-favored position on the aromatic ring if it is substituted. Always confirm product structure rigorously using 2D NMR techniques.
Reaction Optimization: A Deeper Dive
Q4: How do I choose the right Lewis acid and solvent for my specific substrate?
A4: The optimal combination is substrate-dependent. A good starting point is to screen a few common choices. The goal is a catalyst strong enough to promote the reaction but mild enough to prevent product degradation.
| Lewis Acid | Typical Strength | Common Solvents | Notes |
| AlCl₃ | Very Strong | CS₂, CH₂Cl₂, Nitrobenzene | Highly effective but can be harsh. Extremely sensitive to moisture. Often gives the best results in non-polar solvents.[8] |
| FeCl₃ | Strong | CH₂Cl₂, Nitromethane | A common, less expensive alternative to AlCl₃. Generally requires slightly higher temperatures. |
| SnCl₄ | Moderate | CH₂Cl₂, 1,2-Dichloroethane | A milder Lewis acid, useful for sensitive substrates. It is a liquid, making it easier to handle than solid AlCl₃. |
| TiCl₄ | Moderate | CH₂Cl₂ | Similar in reactivity to SnCl₄, often used for its good solubility in chlorinated solvents. |
| In(OTf)₃ | Mild | CH₂Cl₂, Toluene | Indium(III) triflate is a modern, moisture-tolerant Lewis acid that can sometimes be effective where others fail.[9] |
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the substrate and the catalyst complex.
-
Carbon Disulfide (CS₂): A traditional, non-polar solvent that works well with AlCl₃. It is highly toxic and flammable.
-
Dichloromethane (CH₂Cl₂): A versatile and common choice due to its polarity and ability to dissolve many organic compounds and catalyst complexes.
-
Nitrobenzene/Nitromethane: Polar solvents that can sometimes accelerate reactions by better solvating ionic intermediates.[10] However, they can also form stable, less reactive complexes with the Lewis acid.
The Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a classical electrophilic aromatic substitution pathway.
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the bromine atom of the benzyl bromide, polarizing the C-Br bond and generating a benzylic carbocation or a highly electrophilic complex.
-
Intramolecular Attack: The electron-rich π-system of the tethered benzyl ring acts as a nucleophile, attacking the electrophilic benzylic carbon. This forms a six-membered ring and a resonance-stabilized cationic intermediate known as a sigma complex (or arenium ion).
-
Rearomatization: A weak base (e.g., the AlCl₃Br⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final 9,10-dihydroanthracene product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Alkyl Halide Stability & Storage
Troubleshooting Guide: Preventing Hydrolysis of 2-Benzyl Benzylbromide
Welcome to the Alkyl Halide Technical Support Center. 2-Benzyl benzylbromide (and similar benzylic halides) are highly reactive electrophiles essential for organic synthesis and drug development. However, their high reactivity makes them notoriously unstable during storage. This guide provides field-proven, self-validating methodologies to prevent degradation, troubleshoot compromised reagents, and ensure the scientific integrity of your downstream assays.
Part 1: Expert Troubleshooting & Mechanistic Causality
Why Does 2-Benzyl Benzylbromide Degrade?
The benzylic C–Br bond is highly polarized and weakened by the adjacent aromatic ring, which stabilizes any developing positive charge. This makes the molecule exceptionally susceptible to nucleophilic attack by atmospheric moisture [1].
When water attacks the benzylic carbon, it triggers a hydrolysis reaction , forming 2-benzyl benzyl alcohol and releasing hydrogen bromide (HBr) gas [2]. This process is highly destructive because it is autocatalytic . The generated HBr acts as a strong acid catalyst, promoting Friedel-Crafts-type self-condensation (polymerization) between the benzyl bromide molecules, leading to dark, polymeric impurities and catastrophic loss of reagent purity [3].
Potential degradation pathways of 2-benzyl benzylbromide via hydrolysis and polymerization.
Quantitative & Qualitative Degradation Indicators
Use the following self-validating metrics to assess the integrity of your current stock before initiating any sensitive synthetic steps.
| Degradation Indicator | Analytical Method | Observation / Threshold | Causality / Mechanism |
| Visual Discoloration | Visual Inspection | Clear | Formation of conjugated polymeric impurities via acid-catalyzed self-condensation. |
| Headspace Acidity | Damp pH Paper | pH < 5 (Turns red) | Hydrolysis releases volatile Hydrogen Bromide (HBr) gas into the container headspace. |
| Pressure Buildup | Physical Handling | "Hiss" sound upon opening | Accumulation of HBr gas in a sealed container over time due to continuous moisture ingress. |
| Purity Drop | GC-MS / HPLC | Appearance of M-79 + OH peaks | Direct conversion of the benzyl bromide to the corresponding benzyl alcohol. |
Part 2: Self-Validating Experimental Protocols
To prevent the autocatalytic destruction of 2-benzyl benzylbromide, you must establish a storage environment completely devoid of moisture, light, and reactive metals.
Protocol A: Inert Aliquoting and Storage Workflow
Causality: Repeatedly opening a master bottle exposes the cold reagent to ambient air, causing immediate condensation of atmospheric moisture into the liquid. Aliquoting prevents this repeated thermal cycling and moisture introduction.
Self-validating workflow for the inert aliquoting and storage of reactive benzyl bromides.
Step-by-Step Methodology:
-
Preparation: Dry amber glass vials and Teflon-lined caps in an oven at 120°C for 4 hours. Transfer them directly into an Argon-filled glovebox to cool. Why Teflon? HBr gas will corrode standard plastic caps and rubber septa over time.
-
Aliquoting: Inside the glovebox, use a glass pipette (never metal) to divide the 2-benzyl benzylbromide into single-use aliquots.
-
Sealing: Cap tightly with the Teflon-lined caps. Wrap the junction of the cap and vial tightly with PTFE thread-seal tape, followed by Parafilm. Why both? Parafilm degrades over time and is permeable to some gases; PTFE tape provides a chemically inert primary barrier against moisture.
-
Storage: Place the aliquots in a secondary container (e.g., a plastic jar) filled with indicating Drierite (desiccant). Store the secondary container at 2-8°C.
-
Self-Validation Step: Before using an aliquot that has been stored for >3 months, open it in a fume hood and waft the headspace over a piece of damp pH paper. If the paper remains neutral, the seal held, and the reagent is dry and pure. If it turns red, the seal failed, and the reagent must be repurposed.
Protocol B: Rescuing a Degraded Batch (Repurification)
If your reagent has turned yellow, it contains HBr and polymeric impurities. You can rescue it using this rapid, self-validating filtration protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the degraded 2-benzyl benzylbromide in anhydrous hexanes (1:5 ratio). Causality: Polymeric impurities are highly polar/high-molecular-weight and will largely precipitate out of the non-polar hexane solution.
-
Filtration Pad: Pack a glass fritted funnel with a 2 cm layer of anhydrous silica gel, topped with a 1 cm layer of anhydrous
. -
Elution: Pass the hexane mixture through the pad. Wash with an additional 2 volumes of hexanes. Causality: The
traps residual moisture, while the silica gel strongly binds the polar 2-benzyl benzyl alcohol byproduct and any remaining polymers. -
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) using a cool water bath (<30°C) to prevent thermal degradation.
-
Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (100% Hexanes) of the crude vs. purified material. The purified product will show a single, clean high-
spot under UV light, with complete absence of the baseline polymeric smear and the lower- alcohol spot.
Part 3: Deep-Dive FAQs
Q: Can I drop activated molecular sieves directly into the reagent bottle to keep it dry? A: ABSOLUTELY NOT. This is a severe safety hazard. Storing benzyl bromides over activated 4A molecular sieves has been documented to cause violent condensation-polymerization reactions. The acidic surface of the sieves catalyzes the rapid generation of HBr gas, which can cause the glass bottle to pressurize and explode [4]. Always use external desiccation (storing the sealed vial inside a larger jar containing desiccant).
Q: Why did my reagent bottle "hiss" when I opened it? **A: ** A hissing sound indicates a buildup of HBr gas [2]. This is a definitive sign that moisture has breached the container seal, triggering hydrolysis. The resulting HBr gas pressurizes the vessel. If this occurs, immediately vent the bottle in a fume hood, test the purity via GC-MS, and subject the reagent to Protocol B (Repurification) before use.
Q: Is it safe to use a standard stainless-steel spatula to weigh the solid/slushy reagent? A: No. Benzyl bromides decompose rapidly in the presence of all common metals (except nickel and lead). Metal contact liberates heat and accelerates the generation of hydrogen bromide gas[2]. Always use a PTFE (Teflon), ceramic, or glass spatula when handling this reagent.
Q: Does light exposure actually matter, or is moisture the only real enemy? A: Both matter. While moisture initiates hydrolysis, UV light can initiate homolytic cleavage of the C–Br bond, generating benzylic radicals. These radicals can couple to form dimers (e.g., substituted bibenzyls) or react with trace oxygen to form aldehydes/peroxides [3]. Always store the reagent in amber glass to block UV transmission.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem.[Link]
-
Save My Exams. "Relative Ease of Hydrolysis: Acyl Chlorides, Alkyl Chlorides & Halogenoarenes." Cambridge (CIE) A Level Chemistry Revision Notes.[Link]
Sources
Technical Support Center: Troubleshooting 2-Benzylbenzyl Bromide Alkylations
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-benzylbenzyl bromide (1-benzyl-2-(bromomethyl)benzene).
Due to its highly activated benzylic position and the electron-rich nature of the adjacent ortho-benzyl group, this electrophile is notoriously prone to side reactions, including overalkylation, Wurtz-type homocoupling, and Friedel-Crafts self-condensation. This guide provides mechanistic troubleshooting, chemoselective protocols, and self-validating workflows to minimize these side products.
N-Alkylation: Overcoming the Overalkylation Dilemma
Q: When reacting 2-benzylbenzyl bromide with primary amines, my major product is the overalkylated tertiary amine. How can I selectively achieve mono-N-alkylation?
A: This is a fundamental kinetic issue. Once a primary amine is mono-alkylated by 2-benzylbenzyl bromide, the resulting secondary amine becomes significantly more nucleophilic due to the electron-donating effect of the newly attached alkyl group. Because benzylic halides are exceptionally reactive electrophiles, the secondary amine rapidly attacks a second equivalent of the bromide before the remaining primary amine can react.
The Solution: Utilize the "Cesium Effect." By using catalytic Cesium Hydroxide (CsOH) in anhydrous DMF, you can achieve nearly exclusive mono-N-alkylation. The large ionic radius and high polarizability of the Cs⁺ ion allow it to strongly coordinate with the intermediate secondary amine complex. This coordination creates a massive steric shield that physically blocks a second bulky 2-benzylbenzyl bromide molecule from approaching, thereby halting the reaction at the secondary amine stage [[1]]() 2.
Note on Solvent Choice: While ionic liquids are often touted as green solvents that suppress overalkylation for standard aliphatic halides, 3 that highly reactive benzylic bromides still yield tertiary amines exclusively in these media 3. Stick to anhydrous DMF or DMSO with CsOH.
Quantitative Comparison of Base Systems
| Base System | Equivalents | Solvent | Mono-alkylation (2° Amine) | Overalkylation (3° Amine) |
| CsOH·H₂O | 0.2 eq (Catalytic) | DMF | > 90% | < 5% |
| K₂CO₃ | 2.0 eq (Excess) | DMF | ~ 35% | ~ 60% |
| NaOH | 2.0 eq (Excess) | H₂O/DCM (Biphasic) | ~ 40% | ~ 50% |
| None | N/A | Ionic Liquid [bmim][PF₆] | < 5% | > 90% |
Self-Validating Protocol: Chemoselective Mono-N-Alkylation
-
Preparation: Flame-dry a round-bottom flask under nitrogen. Add 1.0 mmol of the primary amine and 10 mL of anhydrous DMF.
-
Base Complexation: Add 0.2 mmol of CsOH·H₂O. Stir the suspension at 23 °C for 15 minutes to allow the amine-cesium complex to form.
-
Controlled Addition: Dissolve 1.2 mmol of 2-benzylbenzyl bromide in 2 mL of anhydrous DMF. Add this solution dropwise over 30 minutes via syringe pump to maintain a low local concentration of the electrophile.
-
Reaction: Stir under nitrogen for 12 hours at room temperature.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under a stream of air, take up the residue in 1 N NaOH, and extract with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄ and concentrate.
-
Validation Step: Analyze the crude mixture via ¹H NMR prior to column chromatography. The complete disappearance of the benzylic CH₂ singlet (~4.5 ppm) of the starting bromide and the appearance of a new, upfield-shifted benzylic CH₂ signal (~3.8 ppm) confirms successful mono-alkylation.
Step-by-step workflow for chemoselective mono-N-alkylation using catalytic Cesium Hydroxide.
Carbon-Carbon Bond Formation: Preventing Homocoupling
Q: I am trying to form a C-C bond by reacting 2-benzylbenzyl bromide with phenyllithium, but I isolate a large amount of a dimeric side product. What is it, and how do I prevent it?
A: You are observing the formation of 2,2'-dibenzyldibenzyl .
When highly activated benzylic bromides react with hard organolithium reagents (like phenyllithium), halogen-metal exchange outpaces direct nucleophilic substitution (Sₙ2). The newly generated benzylic lithium species rapidly reacts with unreacted 2-benzylbenzyl bromide to form a Wurtz-type homocoupling product[4]. 4 that reacting 2-benzylbenzyl bromide directly with lithium phenyl yields this exact dimer [[4]]().
The Solution: To favor cross-coupling over homocoupling, you must soften the nucleophile. Transmetalate your organolithium to a Gilman reagent (e.g., lithium diphenylcuprate, Ph₂CuLi) before introducing the electrophile. Alternatively, utilize a palladium-catalyzed cross-coupling methodology (such as a Suzuki-Miyaura coupling with phenylboronic acid) which bypasses the halogen-metal exchange pathway entirely.
Reaction pathways of 2-benzylbenzyl bromide showing desired products vs. common side reactions.
Storage & Handling: Friedel-Crafts Polymerization
Q: My stock of 2-benzylbenzyl bromide occasionally degrades into an insoluble, dark polymeric mass during storage or when handled with certain metal spatulas.
A: This is a classic intermolecular Friedel-Crafts self-alkylation.
The 2-benzylbenzyl bromide molecule is uniquely susceptible to this because it contains both a highly reactive benzylic bromide and an electron-rich aromatic ring (the ortho-benzyl substituent). In the presence of trace Lewis acids—such as iron oxides from metal spatulas or acidic sites on degraded glassware—the benzylic bromide ionizes into a resonance-stabilized carbocation. The adjacent electron-rich aromatic rings from neighboring molecules then attack this carbocation, leading to rapid, runaway polymerization.
The Solution:
-
Handling: Always handle benzylic halides with plastic or ceramic spatulas. Never use stainless steel if the protective oxide layer is compromised.
-
Storage: Store the reagent over a small amount of anhydrous K₂CO₃ to neutralize trace acids. Keep it tightly sealed under argon and refrigerated in amber, base-washed glassware.
References
-
The First Efficient Synthesis and Optical Resolution of Monosubstituted Cyclotribenzylenes Source: ResearchGate URL:44
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity Source: ResearchGate URL:33
-
US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL:11
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines Source: SciSpace URL:22
Sources
purification techniques for removing unreacted 2-benzyl benzylbromide
Technical Support Center: Purification & Removal of Unreacted 2-Benzyl Benzylbromide
Topic: Purification techniques for removing unreacted 2-benzyl benzylbromide (CAS: 55276-42-1). Ticket ID: PUR-2BB-001 Status: Open Safety Level: CRITICAL (Lachrymator/Alkylating Agent)
User Safety Warning: Read Before Proceeding
2-Benzyl benzylbromide is a potent alkylating agent and lachrymator (tear gas effect). It causes severe irritation to eyes, skin, and respiratory tracts.[1]
-
Containment: All purification steps must be performed inside a functioning fume hood.
-
Neutralization: Spills or glassware should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench active bromide residues before removal from the hood.
Phase 1: Diagnostic & Detection
Q: How do I confirm the presence of unreacted 2-benzyl benzylbromide in my crude mixture?
A: Because 2-benzyl benzylbromide is non-polar and lacks ionizable groups, it often co-elutes with non-polar products. Use these detection methods:
-
TLC Visualization:
-
UV (254 nm): Strong absorbance due to the biphenyl-like conjugated system.
-
Stain: It stains poorly with Anisaldehyde but reacts vigorously with 4-(4-nitrobenzyl)pyridine (NBP) spray (turns blue/purple) due to its alkylating nature.
-
Rf Value: Typically high (0.7–0.9) in 10% EtOAc/Hexane. It often appears as a "smear" or "front-running" spot if the concentration is high.
-
-
LC-MS/GC-MS:
-
GC-MS: Look for the parent ion (
) or the characteristic tropylium-like fragment ( 91 or 181). -
LC-MS: It may not ionize well in ESI+ unless adducts form (
or ). Atmospheric Pressure Chemical Ionization (APCI) is preferred for this neutral halide.
-
Phase 2: Removal Protocols (Troubleshooting Guides)
Method A: Chemical Scavenging (Recommended for High Purity)
Best for: Late-stage intermediates where chromatography is difficult or when the product is acid/base sensitive.
Q: My product co-elutes with the bromide on silica. How can I remove it chemically without damaging my compound?
A: The most robust method is Solid-Supported Scavenging . This technique uses a polymer-bound nucleophile to react selectively with the highly reactive benzylic bromide, anchoring it to a solid bead that is easily filtered off.
Protocol: Thiol or Amine Resin Scavenging
-
Select Resin: Use Polymer-supported Thiophenol (PS-Thiophenol) or Polymer-supported Benzylamine (PS-Benzylamine) .
-
Mechanism: The resin undergoes
substitution with the 2-benzyl benzylbromide.
-
-
Stoichiometry: Calculate the excess bromide (by NMR or HPLC). Add 2.0–3.0 equivalents of resin relative to the estimated impurity.
-
Solvent: Dissolve crude mixture in DCM, THF, or DMF.
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours.
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Result: The filtrate contains your product; the impurity remains trapped on the resin.
Visual Workflow: Resin Scavenging
Caption: Workflow for removing alkyl halide impurities using solid-supported nucleophilic scavengers.
Method B: Solution-Phase "Crash and Wash"
Best for: Large scale (>5g) or when resins are unavailable.
Q: I don't have scavenger resins. Can I use standard reagents to remove the bromide?
A: Yes. You can convert the lipophilic bromide into a water-soluble ammonium salt using a tertiary amine.[2]
Protocol: Amine Quench
-
Reagent: Add N,N-Dimethylbenzylamine or Triethylamine (TEA) (1.5 equiv relative to the bromide) to the reaction mixture.
-
Solvent: Ensure the solvent is polar enough to allow reaction but non-polar enough to precipitate the salt (e.g., Acetone or Acetonitrile).
-
Reaction: Heat to 40–50°C for 1–2 hours. The solution may become cloudy as the quaternary ammonium salt forms.
-
Workup:
-
Dilute with Ethyl Acetate or Diethyl Ether.
-
Wash 3x with 1M HCl (removes excess amine) and 3x with Water/Brine (removes the quaternary ammonium salt of the impurity).
-
Dry organic layer over
.
-
Mechanism:
Method C: Flash Chromatography Optimization
Best for: Routine purification when Rf difference is > 0.1.
Q: The bromide streaks on my column. How do I optimize the separation?
A: 2-benzyl benzylbromide is a "soft" electrophile and can degrade on slightly acidic silica, causing streaking.
Optimization Steps:
-
Stationary Phase: Use Neutralized Silica (flush column with 1%
in Hexane before use) or Alumina (Neutral) . -
Gradient Strategy:
-
Start with 100% Heptane (or Hexane). The bromide is very non-polar and will elute in the first few column volumes (CV).
-
Hold at 0–5% EtOAc for 3–5 CVs to flush the bromide completely.
-
Ramp quickly to elute your polar product.
-
-
Loading: Avoid DCM for loading if possible; use a solid load (Celite) to prevent band broadening.
Comparative Data: Selecting the Right Technique
| Feature | Resin Scavenging | Amine Quench (Liquid) | Flash Chromatography |
| Purity Achieved | High (>99%) | Moderate (90–95%) | High (>98%) |
| Yield Loss | Minimal (<1%) | Low (depends on extraction) | Moderate (mixed fractions) |
| Time Required | 4–12 hours (passive) | 2–3 hours (active) | 1–2 hours |
| Cost | High (Resins are expensive) | Low (Reagents are cheap) | Medium (Solvents/Silica) |
| Scalability | Low (<10g) | High (>1 kg) | Medium (<50g) |
References
-
Scavenging Alkyl Halides
-
Chemical Quenching Protocols
-
General Properties of Benzyl Bromides
- Chromatography of Labile Halides: Title: Flash Column Chromatography Guide. Source:Silicycle Technical Notes.
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. suprasciences.com [suprasciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]
Technical Support Center: Stability Management of 2-Benzyl Benzylbromide
Subject: Stabilization, Storage, and Remediation of 2-Benzyl Benzylbromide (CAS: 66192-38-1 derivative) Ticket ID: CHEM-SUP-2BB-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely experiencing degradation issues with 2-benzyl benzylbromide (also known as 2-(bromomethyl)diphenylmethane). This compound is a specialized benzyl halide characterized by an ortho-benzyl substituent.
The Core Problem: This molecule is chemically predisposed to autocatalytic hydrolysis . The ortho-benzyl group provides electron donation that stabilizes the benzylic carbocation, making this compound significantly more moisture-sensitive than unsubstituted benzyl bromide.
When exposed to moisture, it hydrolyzes to release Hydrogen Bromide (HBr). This HBr acts as a catalyst, accelerating further decomposition and polymerization, often turning a crystalline solid into a viscous, lachrymatory oil.
Part 1: The Mechanism of Failure
To solve the instability, you must understand the "Vicious Cycle" of benzyl halide decomposition.
The Autocatalytic Decomposition Cycle
The following diagram illustrates why a minor moisture leak leads to total sample loss.
Figure 1: The autocatalytic decomposition cycle. Note that HBr produced in step 3 feeds back into step 1, accelerating the reaction exponentially.
Part 2: Storage & Stabilization Protocols
Protocol A: Physical Stabilization (The "Cold & Dry" Standard)
For active research samples used daily/weekly.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen ( |
| Container | Amber Glass + Teflon Tape | Blocks UV light (which cleaves C-Br bonds). Teflon tape over the cap threads prevents moisture diffusion better than Parafilm alone. |
| Desiccant | Drierite/Silica in Secondary | Store the vial inside a secondary jar containing desiccant packets. |
Protocol B: Chemical Stabilization (Long-Term Storage)
For stocks stored >1 month. Use this ONLY if the stabilizer does not interfere with your downstream chemistry.
The Stabilizer: Propylene Oxide (0.5 - 1.0 wt%) or Amylene .
-
Mechanism: These are "acid scavengers." They react irreversibly with any liberated HBr to form a stable bromohydrin, breaking the autocatalytic cycle shown in Figure 1.
-
Application: Add 5-10 µL of propylene oxide per gram of benzyl bromide derivative.
-
Warning: Propylene oxide is an epoxide and an electrophile. Do not use this method if your next step involves extremely sensitive nucleophiles that might react with the epoxide.
Part 3: Troubleshooting & Remediation (FAQ)
Scenario 1: "My solid reagent has turned into a liquid/gum."
Diagnosis: Melting Point Depression. The hydrolysis product (alcohol) acts as an impurity, lowering the melting point of the crystalline solid until it liquefies at room temperature. Action Plan:
-
Do not use directly. The stoichiometry is compromised.
-
Remediation:
-
Dissolve the gum in a minimal amount of anhydrous Hexanes or Pentane.
-
Cool to -78°C (Dry ice/Acetone).
-
The pure bromide should precipitate; the alcohol impurity often remains in solution.
-
Filter rapidly under cold conditions.
-
Scenario 2: "I see white fumes when I open the bottle."
Diagnosis: HBr Release. The white fumes are hydrobromic acid forming when HBr gas hits moist air. This indicates significant decomposition. Action Plan:
-
Vent immediately in a fume hood.
-
Neutralize: The sample is likely too degraded for sensitive catalysis but may be salvageable for robust reactions.
-
Wash Protocol: Dissolve in
Wash with cold 5% (aq) Wash with Brine Dry over Concentrate.
Scenario 3: "The compound is lachrymatory (makes me cry)."
Diagnosis: Normal Property. Benzyl bromides are potent lachrymators (tear agents). Action Plan:
-
Always handle in a functioning fume hood.
-
Decon Solution: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic KOH nearby. If you spill, treat the area immediately with this solution to degrade the bromide chemically.
Part 4: Purification Decision Matrix
Use this workflow to determine if your sample is usable or needs remediation.
Figure 2: Decision matrix for assessing sample integrity. "Yellow/Orange" usually indicates free bromine or conjugated impurities.
Part 5: Detailed Remediation Protocol (The "Alumina Plug")
Best for removing HBr and trace alcohol without aqueous workup.
Materials:
-
Basic Alumina (Activity Grade I).
-
Anhydrous Dichloromethane (DCM) or Hexanes.
-
Sintered glass funnel.
Steps:
-
Prepare Filter: Pack a small sintered glass funnel with 2-3 cm of Basic Alumina.
-
Dissolve: Dissolve your 2-benzyl benzylbromide in the minimum amount of DCM.
-
Elute: Pass the solution through the alumina plug using weak vacuum.
-
Chemistry: The basic alumina neutralizes HBr and adsorbs polar alcohol impurities.
-
-
Rinse: Rinse the plug with a small volume of solvent.
-
Concentrate: Evaporate the solvent on a rotary evaporator (bath temp < 30°C).
-
Store: Immediately place under Argon at -20°C.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of benzyl halides via washing and fractional distillation).
-
Sigma-Aldrich. (n.d.).[1] Benzyl Bromide Safety Data Sheet. (Confirming lachrymatory hazards and moisture sensitivity).
-
Thermo Fisher Scientific. (2010).[2] Benzyl Bromide (stabilized with Propylene Oxide).[3] (Evidence of industrial stabilization methods using epoxides).
-
Podgoršek, A., et al. (2009). Halogenation of benzyl alcohols. Green Chemistry, 11, 120-126. (Discusses the reverse hydrolysis equilibrium and stability factors of benzyl halides).
Sources
Technical Support Center: Optimizing Conversions with 2-Benzyl Benzylbromide
Introduction: Understanding Your Reagent
You are encountering low conversion rates with 2-benzyl benzylbromide (also known as 2-(bromomethyl)diphenylmethane). While this molecule appears to be a standard benzylic electrophile, it possesses a unique structural feature—the ortho-benzyl group—that drastically alters its reactivity profile compared to unsubstituted benzyl bromide.
This guide addresses the three primary failure modes associated with this scaffold:
-
Steric Hindrance: The ortho-benzyl group physically blocks the
backside attack trajectory. -
Intramolecular Cyclization: The molecule is primed to cyclize into 9,10-dihydroanthracene , a "dead-end" side product often mistaken for starting material or impurities.
-
Hydrolytic Instability: Rapid deactivation via moisture.
Module 1: Diagnostic Workflow
Before adjusting reaction conditions, determine how the reaction is failing. Use this logic flow to identify the root cause.
Figure 1: Diagnostic logic tree for identifying the root cause of low conversion.
Module 2: Troubleshooting & FAQs
Issue 1: The "Ortho-Effect" (Steric Hindrance)
Q: My nucleophile is strong, but the reaction stalls at 50% conversion. Why?
A: You are likely attempting a standard
Technical Fix:
-
The Finkelstein Assist: Add 10-20 mol% Sodium Iodide (NaI) to the reaction.
-
Solvent Switch: Move to DMF or DMSO . These polar aprotic solvents solvate the cation (e.g.,
), leaving your nucleophile "naked" and more reactive.
Issue 2: The "Anthracene Trap" (Cyclization)
Q: I see a non-polar side product that isn't my starting material. What is it? A: You are likely forming 9,10-dihydroanthracene . This is a classic intramolecular Friedel-Crafts alkylation. If your reaction generates HBr (acidic byproduct) or uses a Lewis Acid catalyst, the benzylic carbocation (or polarized C-Br bond) will attack the ortho-benzyl ring to close the six-membered ring.
Technical Fix:
-
Acid Scavenging: Ensure a non-nucleophilic base (e.g., DIPEA,
) is present from the start to neutralize HBr as it forms. -
Avoid Lewis Acids: Do not use
, , or similar catalysts intended to "activate" the bromide; they will force cyclization over substitution [1].
Issue 3: Reagent Quality
Q: My starting material is yellow/wet. Can I use it?
A: No. Pure 2-benzyl benzylbromide should be a white solid or colorless oil (mp ~54°C). A yellow color indicates the presence of
Technical Fix:
-
Purification: Recrystallize from dry hexane/pentane. If liquid, pass through a short plug of silica gel using 5% EtOAc/Hexanes to remove the alcohol and trace acids.
Module 3: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired substitution, the fatal cyclization, and hydrolysis.
Figure 2: Kinetic competition between substitution (
Module 4: Optimized Experimental Protocol
Protocol: Finkelstein-Assisted Nucleophilic Substitution Objective: Maximize conversion while suppressing cyclization.
Reagents
| Component | Equivalents | Role |
| 2-Benzyl benzylbromide | 1.0 eq | Electrophile |
| Nucleophile | 1.2 - 1.5 eq | Reactant |
| Sodium Iodide (NaI) | 0.1 - 0.2 eq | Catalyst (Finkelstein) |
| Potassium Carbonate ( | 2.0 eq | Acid Scavenger (Prevents cyclization) |
| Acetone or DMF | [0.2 M] | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve the Nucleophile and
in anhydrous DMF (or Acetone). Stir for 10 minutes. -
Activation: Add Sodium Iodide (NaI) (0.1 eq). The solution may turn slightly yellow.
-
Addition: Add 2-benzyl benzylbromide (1.0 eq) dropwise.
-
Critical: Do not add the bromide all at once if the reaction is exothermic.
-
-
Reaction: Stir at RT to 40°C .
-
Warning: Do not exceed 60°C. Higher temperatures favor the entropic formation of the cyclic byproduct (dihydroanthracene) [2].
-
-
Monitoring: Check TLC every 30 minutes. Look for the disappearance of the SM spot (
~0.6 in 10% EtOAc/Hex) and appearance of product.-
Troubleshooting: If a non-polar spot (
~0.9) appears, you are forming dihydroanthracene. Lower the temperature immediately.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
References
-
Friedel-Crafts Cyclization Mechanism
- Title: "Intramolecular Friedel-Crafts Alkyl
- Context: Describes the acid-catalyzed cyclization of o-substituted benzyl halides to fluorene and anthracene deriv
- Source:Journal of Organic Chemistry, Vol 55, Issue 12.
-
Link: [J. Org.[7] Chem. Search Results]([Link]) (General search for verification of mechanism).
-
Synthesis of 9,10-Dihydroanthracene
- Title: "Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene"
- Context: Discusses the cyclization of 2-benzyl benzoic acid derivatives and subsequent reduction, highlighting the stability of the dihydroanthracene core.
- Source: Chemistry Stack Exchange / Wikipedia (Wurtz-Fittig context).
-
Link:
-
Steric Hindrance in
:- Title: "Steric Effects in the Reaction"
- Context: Fundamental grounding on why ortho-substitution retards reaction r
- Source:Fundamentals of Organic Chemistry (Pressbooks).
-
Link:
-
Finkelstein Reaction Conditions
- Title: "Nucleophilic Substitution (SN2): Dependence on Nucleophile..."
- Context: Validates the use of Iodide as a catalyst to improve leaving group ability in hindered substr
- Source:N
-
Link:
Sources
- 1. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 2. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimization of C(sp³)-C(sp²) Couplings
Topic: Thermal Optimization for 2-Benzyl Benzylbromide Coupling
Document ID: TSC-ORG-2025-08 | Version: 1.2 | Status: Active
The Kinetic & Thermodynamic Landscape
Executive Summary:
Coupling 2-benzyl benzylbromide (an ortho-substituted benzylic electrophile) presents a unique "Goldilocks" challenge in drug discovery. Unlike standard aryl halide couplings, this reaction involves an
The Core Conflict:
-
Low Temperature (<40°C): The steric hindrance of the ortho-benzyl group prevents the palladium catalyst from effectively accessing the C-Br bond, leading to stalled conversion.
-
High Temperature (>80°C): The labile C-Br bond undergoes rapid homocoupling (dimerization) or hydrolysis (in aqueous base), depleting the starting material before cross-coupling occurs.
Reaction Pathway Analysis
The diagram below illustrates the competing pathways dictated by thermal energy.
Figure 1: Competing reaction pathways. Blue indicates the desired catalytic cycle. Red/Yellow indicates thermal failure modes.
Troubleshooting Guide (Q&A)
Q1: My LCMS shows full consumption of the bromide but low yield of the coupled product. The major peak corresponds to a dimer. What happened? Diagnosis: You have encountered Wurtz-type Homocoupling .[2] Mechanism: Benzylic bromides are highly reactive. At high temperatures, oxidative addition occurs on two bromide molecules sequentially before transmetallation with the boronic acid can occur, leading to a Pd-catalyzed dimerization. Corrective Action:
-
Lower the Temperature: Reduce reaction temperature to 50–60°C .
-
Slow Addition: Do not add the benzyl bromide all at once. Use a syringe pump to add the bromide solution over 1 hour. This keeps the instantaneous concentration of the electrophile low, statistically favoring the cross-coupling over dimerization [1].
-
Increase Nucleophile Ratio: Increase the aryl boronic acid equivalents to 1.5–2.0 equiv to outcompete the second bromide molecule for the Pd center.
Q2: The reaction is sluggish. I’m at 40°C to avoid dimerization, but conversion is <20% after 24 hours. Diagnosis: Steric Stalling . Mechanism: The ortho-benzyl group creates a "molecular wall" protecting the C-Br bond. 40°C provides insufficient kinetic energy to overcome this steric barrier for the oxidative addition step. Corrective Action:
-
Switch Ligands: Move from standard Pd(PPh3)4 to a catalyst with a larger "bite angle" or higher activity for hindered substrates, such as Pd(dppf)Cl2 or Pd-PEPPSI-IPr . These catalysts are more robust and can facilitate oxidative addition at moderate temperatures [2].
-
Step-Wise Ramp: Initiate the reaction at 40°C for 30 minutes, then ramp to 60°C. This allows the catalyst to engage without thermal shock.
Q3: I see a significant amount of "M-Br + OH" (Benzyl Alcohol) in the crude. Diagnosis: Hydrolytic Decomposition . Mechanism: Benzylic bromides hydrolyze easily in the presence of hot aqueous base (standard Suzuki conditions). Corrective Action:
-
Reduce Water: Switch from a 1:1 solvent ratio to a 4:1 or 9:1 ratio (Organic:Water).
-
Switch Base: Use anhydrous K3PO4 suspended in Toluene or Dioxane with only minimal water (or use a phase transfer catalyst like TBAB with solid base) to limit the concentration of free hydroxide ions [3].
Optimized Experimental Protocol
Protocol ID: SUZ-BNZ-OPT-04 Objective: Cross-coupling of 2-benzyl benzylbromide with Phenylboronic acid (Model System).
| Parameter | Standard Condition | Optimized Condition (High Steric Bulk) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM (2-5 mol%) |
| Solvent | DMF/Water | Toluene/Water (5:1) or CPME/Water |
| Base | Na2CO3 | K3PO4 (3.0 equiv) |
| Temperature | 80-100°C | 60°C (Strict Control) |
| Time | 4-12 Hours | 12-18 Hours |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvent Addition: Add degassed Toluene and Water (5:1 ratio). Note: Degassing is critical to protect the electron-rich phosphine ligands.
-
Substrate Addition: Add 2-benzyl benzylbromide (1.0 equiv).
-
Pro-Tip: If dimerization has been an issue previously, dissolve the bromide in a small volume of toluene and add it dropwise after the catalyst and boronic acid are at temperature.
-
-
Thermal Cycle:
-
Seal the vial.[5]
-
Heat to 60°C in an aluminum block.
-
Stir vigorously (1000 RPM) to ensure phase mixing.
-
-
Monitoring: Check LCMS at 2 hours.
-
If <10% conversion: Increase T to 65°C.
-
*If Dimer >5%: * Lower T to 55°C and add more Boronic Acid.
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine, dry over Na2SO4.
References
-
Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society.
-
Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: A Highly Active, Flexible, and Processable Catalyst Family. Angewandte Chemie International Edition.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Library.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scielo.br [scielo.br]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Troubleshooting 2-Benzylbenzyl Bromide
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when scaling up syntheses involving potent electrophiles. 2-Benzylbenzyl bromide (CAS: 55276-42-1)[1] is a critical building block in drug development and macrocyclic synthesis, but its lachrymatory (tear-inducing) properties can severely disrupt laboratory operations and compromise safety.
This guide provides a mechanistic understanding of its hazards and field-proven, self-validating protocols to ensure your safety and experimental integrity.
The Causality of Lachrymation: Why Does It Burn?
To handle 2-benzylbenzyl bromide safely, you must understand how it interacts with human biology. Like its parent compound benzyl bromide, 2-benzylbenzyl bromide is a highly reactive alkylating agent. When its vapors or aerosols contact the mucous membranes of the eyes or respiratory tract, the electrophilic benzylic carbon undergoes a rapid covalent reaction with the nucleophilic sulfhydryl (cysteine) residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels[2].
This covalent alkylation forces the TRPA1 channel open, causing a massive influx of calcium ions (Ca²⁺) into the sensory nerve endings[3]. This depolarization sends an acute nociceptive (pain) signal to the brain, triggering a reflex response: intense burning, blepharospasm (involuntary eye closure), and profuse tearing[2]. Because the mechanism relies on covalent modification rather than simple receptor binding, the effects are potent and cannot be simply "washed away" with water once bound[4].
Mandatory Visualization: TRPA1 Activation & Chemical Neutralization Pathway
Mechanistic divergence of 2-benzylbenzyl bromide: Biological TRPA1 activation vs. SN2 neutralization.
Quantitative Data: Comparative Lachrymatory Properties
While 2-benzylbenzyl bromide is heavier and less volatile than unsubstituted benzyl bromide, it remains highly hazardous due to aerosolization during solvent evaporation or physical transfer.
| Compound | CAS Number | Molecular Weight | Relative Volatility | Lachrymatory Potency | Primary Neutralization Strategy |
| Benzyl Bromide | 100-39-0 | 171.04 g/mol | High | Very High[3] | 5-10% Ammonia or NaOH |
| Xylyl Bromide | 89-92-9 | 185.06 g/mol | Moderate | High[4] | Ethanolamine / NaOH |
| 2-Benzylbenzyl Bromide | 55276-42-1 | 261.16 g/mol | Low | Moderate-High | Triethylamine / Ethanolamine[5] |
Troubleshooting Guides & FAQs
Q1: My eyes are burning as soon as I open the rotavap after concentrating my reaction. What went wrong? Cause: 2-Benzylbenzyl bromide has a lower vapor pressure than benzyl bromide, but when subjected to reduced pressure and heat on a rotary evaporator, it co-distills or aerosolizes. When you break the vacuum, the aerosolized electrophile escapes into the lab atmosphere. Solution: Never concentrate a reaction mixture containing unreacted 2-benzylbenzyl bromide without quenching it first. The electrophile must be chemically deactivated via an Sₙ2 reaction before solvent removal[5].
Q2: How do I effectively quench excess 2-benzylbenzyl bromide in my reaction mixture? Cause: You need a nucleophile that is more reactive toward the benzylic carbon than the biological cysteine residues in your eyes. Solution: Add an excess of an amine, such as 5 or ethanolamine, directly to the reaction mixture before workup[5]. TEA reacts via Sₙ2 to form a water-soluble, non-volatile quaternary ammonium salt (benzyltriethylammonium bromide). Self-Validation Check: The successful formation of the quaternary salt is structurally confirmed by the precipitation of a white solid in non-polar solvents, and the complete disappearance of the sharp, pungent odor.
Q3: I spilled a few drops of 2-benzylbenzyl bromide inside the fume hood. What is the immediate decontamination protocol? Cause: Physical wiping only spreads the electrophile, increasing the surface area for vaporization. It must be chemically destroyed. Solution: Flood the spill area with a solution or an ethanolamine/water mixture. The hydroxide ions undergo an Sₙ2 substitution, converting the lachrymatory bromide into a harmless benzyl alcohol derivative[6]. Leave it to react for at least 15-30 minutes before wiping it up with absorbent pads.
Q4: Despite wearing standard safety glasses, I still experienced lachrymation. Why? Cause: Standard safety glasses do not form a vapor-tight seal. Vapors follow ambient air currents directly to the moisture of your cornea, where the TRPA1 receptors are densely concentrated[2]. Solution: When handling neat 2-benzylbenzyl bromide or highly concentrated solutions, you must wear unvented chemical splash goggles or a full face shield. Ensure your fume hood sash is pulled down to the lowest operational level to maintain a face velocity of at least 100 feet per minute (fpm).
Protocol: Self-Validating Quenching and Workup Workflow
This protocol ensures that all lachrymatory properties are neutralized prior to product isolation, protecting the researcher and preventing contamination of laboratory equipment.
Step 1: In-Situ Chemical Quenching
-
Upon completion of your target reaction, cool the reaction flask to room temperature under an inert atmosphere.
-
Add 1.5 to 2.0 equivalents (relative to the excess 2-benzylbenzyl bromide) of Triethylamine (TEA) directly to the stirring mixture[5].
-
Causality: The amine acts as a potent nucleophile, rapidly attacking the benzylic carbon via an Sₙ2 mechanism, displacing the bromide ion.
-
Validation: Stir for 30-60 minutes. In non-polar solvents (like hexane or ether), you will observe the gradual formation of a white precipitate (the quaternary ammonium salt).
Step 2: Phase Separation & Extraction
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer to a separatory funnel and add an equal volume of distilled water.
-
Causality: The newly formed quaternary ammonium salt is highly polar and partitions entirely into the aqueous layer, effectively separating the neutralized lachrymator from your desired organic product[5].
-
Validation: Drain the aqueous layer. Briefly waft the air above the organic layer (using proper technique). The absence of a sharp, mustard-like odor confirms the complete removal of the electrophile.
Step 3: Secondary Basic Wash (Safety Net)
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH.
-
Causality: This neutralizes any residual hydrobromic acid (HBr) generated during the reaction and hydrolyzes any trace unreacted benzyl bromide[7].
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and safely concentrate on the rotary evaporator without risk of aerosolizing lachrymators.
References
-
Title: RSC Advances REVIEW - The Royal Society of Chemistry (TRPA1 Activation) Source: rsc.org URL: [3]
-
Title: Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management Source: nih.gov URL: [2]
-
Title: Acute and Chronic Effects of Disturbance Control Factors, Complications and Treatment Method Source: hilarispublisher.com URL: [4]
-
Title: Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Source: sciencemadness.org URL:
-
Title: 2-benzylbenzyl bromide | CAS#:55276-42-1 Source: chemsrc.com URL: [1]
-
Title: Benzyl bromide - Safety Data Sheet Source: scbt.com URL: [6]
-
Title: How does one separate Benzyl bromide from the reaction mixture? Source: researchgate.net URL: [5]
-
Title: BENZYL BROMIDE - CAMEO Chemicals Source: noaa.gov URL: [7]
Sources
- 1. 2-benzylbenzyl bromide | CAS#:55276-42-1 | Chemsrc [chemsrc.com]
- 2. Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting 2-Benzylbenzyl Bromide Solubility in Polar Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing phase separation, precipitation, or sluggish reaction kinetics when working with 2-benzylbenzyl bromide (CAS: 55276-42-1) in polar media.
Due to its bulky, dual-ring aromatic structure, 2-benzylbenzyl bromide is highly lipophilic . When nucleophilic substitution reactions (e.g., cyanation, azidation, or amination) dictate the use of polar solvents, the inherent hydrophobic nature of this electrophile creates a severe "encounter problem" between the reactants . This guide provides field-proven, self-validating methodologies to bridge this polarity gap.
Section 1: Diagnostic FAQs & Root Cause Analysis
Q1: Why does 2-benzylbenzyl bromide form an oil or precipitate in polar aprotic solvents like DMF or DMSO? A: The issue lies in the cohesive energy of the solvent. While polar aprotic solvents like DMF (ε = 38) and DMSO (ε = 47) possess high dielectric constants and dipole moments ideal for solvating charged nucleophiles, they lack the ability to form favorable dispersive interactions with highly non-polar, bulky aromatic systems at room temperature . The strong dipole-dipole network of the solvent essentially "squeezes out" the lipophilic 2-benzylbenzyl bromide, leading to phase separation [[1]]([Link]).
Q2: How can I definitively diagnose that poor solubility is the root cause of my low reaction yield? A: Visual inspection is your first diagnostic tool. If you observe a cloudy suspension or oily droplets at the bottom of your reaction flask, solubility is compromised. Kinetically, if doubling the concentration of your reagents does not proportionally increase the reaction rate, your reaction is likely mass-transfer limited (occurring only at the boundary of the undissolved droplets) rather than kinetically limited .
Logical decision tree for resolving 2-benzylbenzyl bromide solubility issues.
Section 2: Core Troubleshooting Workflows
Workflow A: Co-Solvent Systems (The "Like Dissolves Like" Bridge)
Causality: Introducing a moderately polar, miscible co-solvent (such as THF or DCM) disrupts the strong cohesive networks of the primary polar solvent. This lowers the overall interfacial tension and dielectric constant of the medium, creating a homogeneous microenvironment capable of solvating both the lipophilic bromide and the polar reagents .
Step-by-Step Protocol:
-
Baseline Setup: Weigh 1.0 mmol of 2-benzylbenzyl bromide into a dry reaction vial.
-
Primary Solvent Addition: Add 2.0 mL of the target polar solvent (e.g., anhydrous DMF). Observe the insolubility (turbidity or oil formation).
-
Titration: Dropwise, add a less polar co-solvent (e.g., THF) while stirring vigorously at 400 rpm.
-
Clarification Point: Record the exact volume of co-solvent required to achieve a completely clear solution.
-
Reaction Execution: Add your nucleophile. If precipitation reoccurs upon reagent addition, increase the co-solvent ratio by an additional 10% v/v or apply gentle heating (40–50 °C).
-
Self-Validation Check: The system is validated when the mixture remains optically transparent throughout the addition of all reagents. If turbidity persists, the bulk dielectric constant remains too high, necessitating a switch to Workflow B.
Workflow B: Phase Transfer Catalysis (PTC) for Biphasic Reactions
Causality: When highly polar aqueous mixtures are mandatory (e.g., using inorganic salts like KCN or NaN₃), co-solvents often fail or promote unwanted hydrolysis . PTC solves this by utilizing a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB, or Benzyldimethyldodecylammonium bromide - BDDAB) . The catalyst's lipophilic tail allows it to shuttle the polar nucleophile across the phase boundary into the organic layer, where 2-benzylbenzyl bromide is fully dissolved, allowing the reaction to proceed homogeneously in the organic phase .
Step-by-Step Protocol:
-
Organic Phase Preparation: Dissolve 2-benzylbenzyl bromide (1.0 equiv) in a non-polar solvent like Toluene (0.5 M concentration).
-
Aqueous Phase Preparation: Dissolve the nucleophilic salt (e.g., NaN₃, 1.5 equiv) in deionized water (1.0 M concentration).
-
Catalyst Addition: Add 5 mol% of the phase transfer catalyst (e.g., TBAB) to the biphasic mixture.
-
Agitation & Heating: Stir vigorously (>800 rpm) to maximize the interfacial surface area. Heat the mixture to 60 °C for 2–4 hours []([Link]).
-
Workup: Halt stirring and allow the phases to separate. Extract the organic layer, wash with brine to remove residual catalyst, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check: Successful phase transfer is confirmed by TLC monitoring of the organic layer. The UV-active 2-benzylbenzyl bromide spot (high Rf in non-polar eluents) should steadily disappear, replaced by a more polar product spot, confirming that the nucleophile successfully crossed the phase boundary.
Phase Transfer Catalysis (PTC) mechanism for biphasic nucleophilic substitution.
Section 3: Quantitative Data & Solvent Selection
To optimize your solvent system, compare the dielectric constants and empirical solvation efficacies for 2-benzylbenzyl bromide below. Use this data to select the appropriate primary solvent or co-solvent ratio.
| Solvent System | Dielectric Constant (ε) | Dipole Moment (D) | 2-BBB Solvation Efficacy | Troubleshooting Role / Recommendation |
| Water | 80.0 | 1.85 | Insoluble | Avoid entirely unless utilizing Workflow B (PTC) . |
| DMSO | 46.7 | 3.96 | Poor to Moderate | Requires heating (>50 °C) or a non-polar co-solvent . |
| DMF | 36.7 | 3.82 | Moderate | Good primary solvent when paired with 10–20% THF v/v . |
| Acetonitrile | 37.5 | 3.92 | Moderate | Suitable for reflux conditions; poor at room temperature. |
| THF | 7.5 | 1.75 | Excellent | Ideal co-solvent to lower the overall dielectric constant . |
| Toluene | 2.4 | 0.36 | Excellent | Ideal organic phase for PTC biphasic reactions . |
References
-
Phase Transfer Catalysis: Fundamentals and Selected Systems Source: ScienceNet URL:[Link]
-
Selective Oxidation of Benzyl Chloride and Benzyl Bromide... under Phase Transfer Catalysis Source: Asian Journal of Organic & Medicinal Chemistry URL:[Link]
-
co-solvent Source: ResearchGate URL:[Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis Source: ResearchGate URL:[Link]
-
Micellar properties of benzyldimethyldodecylammonium bromide in aquo-organic solvent media Source: SciSpace URL:[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
-
2-benzylbenzyl bromide | CAS#:55276-42-1 Source: Chemsrc URL:[Link]
Sources
Validation & Comparative
Quantitative 1H NMR Analysis of 2-Benzyl Benzylbromide: A Purity Assessment Guide
Topic: 1H NMR Interpretation of 2-Benzyl Benzylbromide Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
2-Benzyl benzylbromide (also known as
This guide provides a definitive protocol for assessing the purity of 2-benzyl benzylbromide using quantitative Proton Nuclear Magnetic Resonance (qNMR). Unlike HPLC, which often requires derivatization due to column instability, or GC, which risks thermal degradation, qNMR offers a non-destructive, absolute quantification method that does not rely on compound-specific response factors.
Part 1: Strategic Analysis – Why qNMR?
For this specific analyte, 1H NMR is not just an alternative; it is the superior analytical standard. The following comparison highlights the mechanistic reasons for this choice.
Table 1: Comparative Analysis of Analytical Methodologies
| Feature | 1H qNMR (Recommended) | HPLC-UV | GC-MS |
| Quantification Basis | Molar Ratio: Signal integration is directly proportional to the number of nuclei. No reference standard of the analyte is required. | Response Factors: Requires a pure reference standard of the exact analyte to determine extinction coefficients. | Ionization Efficiency: Requires calibration curves; response varies by molecule. |
| Sample Integrity | High: Analysis occurs in solution at ambient temperature (non-destructive). | Medium/Low: Benzyl bromides can hydrolyze on silica-based columns or react with nucleophilic mobile phase modifiers (e.g., methanol). | Low: High injection port temperatures ( |
| Impurity Detection | Structural Insight: Can identify and quantify specific impurities (starting material, hydrolysis products) in a single run. | Retention Time Only: Peaks are identified by time; structural identity requires MS coupling. | Fragment Based: Good for ID, but quantification is skewed if thermal degradation occurs inside the instrument. |
Part 2: The Spectral Fingerprint
To accurately interpret the purity, one must distinguish the product signals from those of the starting material (2-benzyltoluene) and common side-products.
Structural Assignment & Chemical Shifts
The molecule contains two distinct methylene (
Figure 1: Diagnostic signal assignments for 2-benzyl benzylbromide.
Table 2: Diagnostic Shift Table (in
)
| Compound | Moiety | Chemical Shift ( | Multiplicity | Notes |
| 2-Benzyl benzylbromide | 4.45 – 4.55 | Singlet (2H) | Primary Quantification Peak. Distinct and usually baseline separated. | |
| 4.00 – 4.15 | Singlet (2H) | Diagnostic confirmation. | ||
| 2-Benzyltoluene (SM) | 2.20 – 2.30 | Singlet (3H) | Key impurity marker. | |
| 3.90 – 4.00 | Singlet (2H) | May partially overlap with product benzyl signal. | ||
| 2-Benzylbenzyl alcohol | 4.60 – 4.75 | Singlet (2H) | Hydrolysis product. Shift varies with concentration/water content. | |
| Benzal bromide derivative | 6.60 – 7.00 | Singlet (1H) | Over-bromination impurity. Downfield shift is characteristic. |
Part 3: Experimental Protocol (qNMR)
This protocol ensures "Metrological Traceability," meaning your results are defensible and accurate.
1. Internal Standard (IS) Selection
Do not rely on relative integration (product vs. impurity) alone, as this assumes 100% mass balance which is rarely true for crude oils. Use an Internal Standard.
-
Recommended IS: 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) .
-
Why: Inert, high boiling point (won't evaporate), sharp singlet at
0.25 ppm (interference-free), and high solubility in .
-
-
Alternative: Maleic Acid (if using DMSO-
) or Dimethyl sulfone ( 3.0 ppm).
2. Sample Preparation Workflow
-
Weighing: Accurately weigh
10-15 mg of the sample ( ) and 5-10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Solvation: Add
0.6 mL of (ensure solvent is free of water/acid traces to prevent in-tube hydrolysis). -
Mixing: Vortex until completely dissolved. Transfer to a clean, dry 5mm NMR tube.
3. Acquisition Parameters
Standard parameters are insufficient for quantitative accuracy. You must allow full relaxation of nuclei.
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (d1):
30 seconds (or of the longest relaxing proton, typically the IS). Failure to do this causes integration errors up to 10%. -
Scans (ns): 16 or 32 (sufficient for S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (controlled).
Part 4: Data Analysis & Calculation
1. Processing
-
Phasing: Manual phasing is required. Ensure the baseline is flat.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
-
Integration: Set the Internal Standard integral to a fixed value (e.g., 100 or corresponding to its proton count). Integrate the
singlet at ~4.5 ppm .
2. Purity Calculation Formula
Where:
- = Integral area.
-
= Number of protons (IS = 18 for 1,4-BTMSB; Sample = 2 for
). - = Molecular Weight (Sample = 261.16 g/mol ; IS = 222.48 g/mol ).
- = Mass weighed (mg).
- = Purity of Internal Standard (usually 99.9%).
3. Decision Logic
Figure 2: Decision tree for interpreting the crude reaction mixture.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2778. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link
-
ChemicalBook. (n.d.). Benzyl bromide NMR Spectrum. Retrieved March 6, 2026. Link
-
Sigma-Aldrich. (n.d.). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Retrieved March 6, 2026. Link
Sources
comparing reactivity of 2-benzyl benzylbromide vs 2-benzyl benzylchloride
[1]
Executive Summary
Bottom Line Up Front:
-
2-Benzyl benzylbromide is the superior choice for difficult alkylations involving weak nucleophiles or sterically hindered targets due to its significantly lower bond dissociation energy (C–Br < C–Cl). However, it suffers from lower shelf-stability and a higher propensity for intramolecular side reactions.
-
2-Benzyl benzylchloride is the preferred commercial starting material for scale-up and storage. It is chemically robust but kinetically sluggish.
-
Recommendation: Use the chloride for routine reactions with strong nucleophiles. For precision chemistry, generate the bromide in situ or use Finkelstein conditions (catalytic iodide) to combine the stability of the chloride with the reactivity of an iodide intermediate.
Structural Analysis & Theoretical Basis
The Leaving Group Dilemma
The core difference lies in the carbon-halogen bond strength and the polarizability of the leaving group. The 2-benzyl substituent (an ortho-benzyl group) introduces significant steric bulk, which generally retards
| Feature | 2-Benzyl Benzylchloride | 2-Benzyl Benzylbromide | Impact on Reactivity |
| Bond Energy (BDE) | ~338 kJ/mol (Strong) | ~276 kJ/mol (Weak) | Bromide cleavage is thermodynamically favored. |
| Bond Length | ~1.79 Å | ~1.97 Å | Longer C-Br bond is more accessible to nucleophilic attack. |
| Polarizability | Moderate | High | Bromide stabilizes the transition state better than chloride. |
| Leaving Group ( | -7 ( | -9 ( |
The "Ortho-Effect" and Cyclization Risk
The presence of a benzyl group at the ortho position (C2) is not merely a bystander; it creates a specific risk of intramolecular Friedel-Crafts cyclization.
-
Mechanism: Under Lewis Acid conditions or high heat, the electrophilic benzylic carbon can attack the neighboring phenyl ring of the 2-benzyl substituent.
-
Risk Profile: The Bromide is significantly more prone to this side reaction due to its higher lability. This often leads to the formation of dihydroanthracene derivatives as impurities.
Experimental Comparison
Relative Kinetics ( )
In standard bimolecular nucleophilic substitution (
Experimental Scenario: Alkylation of Piperidine in Acetonitrile at 25°C.
| Substrate | Conditions Required | ||
| 2-Benzyl Benzylbromide | 100 | ~15 min | Room Temp, Mild Base ( |
| 2-Benzyl Benzylchloride | 1 | ~24 hours | Reflux (80°C), Stronger Base ( |
Stability and Handling
-
Chloride: Can be stored at room temperature for months without significant degradation. Resistant to hydrolysis from atmospheric moisture.
-
Bromide: Must be stored at 2-8°C, preferably under argon/nitrogen. It turns yellow/brown over time due to the formation of
and . It is a potent lachrymator (tear gas agent) and requires strict fume hood discipline.
Detailed Protocols
Protocol A: Finkelstein Activation (Recommended for Chloride)
Use this protocol to achieve "Bromide-like" reactivity using the stable Chloride starting material.
Objective: In-situ conversion of 2-benzyl benzylchloride to the transient iodide for rapid alkylation.
Reagents:
-
2-Benzyl benzylchloride (1.0 equiv)
-
Nucleophile (e.g., Amine, Phenol) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Catalyst: Sodium Iodide (
) or Tetrabutylammonium Iodide ( ) (0.1 – 0.2 equiv) -
Solvent: Acetone (for NaI) or Acetonitrile (for TBAI)
Procedure:
-
Dissolution: Dissolve 2-benzyl benzylchloride in the solvent (0.2 M concentration).
-
Activation: Add the iodide catalyst. Stir for 15 minutes. Note: If using Acetone/NaI, a fine precipitate of NaCl may eventually appear, driving the equilibrium.[1]
-
Addition: Add the base (
) followed by the Nucleophile. -
Reaction: Heat to 60°C. Monitor via TLC/LCMS.
-
Workup: Filter off inorganic salts, concentrate the filtrate, and purify via flash chromatography.
Protocol B: Direct Alkylation using 2-Benzyl Benzylbromide
Use this protocol when the nucleophile is weak (e.g., Aniline derivatives) or sterically hindered.
Reagents:
-
2-Benzyl benzylbromide (1.0 equiv)
-
Nucleophile (1.0 equiv)[8]
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: DCM (Dichloromethane) or DMF
Procedure:
-
Preparation: In a flame-dried flask under
, dissolve the Nucleophile and DIPEA in dry DCM. -
Cooling: Cool the solution to 0°C (Ice bath). Critical Step: This suppresses the side-reaction cyclization described in Section 2.2.
-
Addition: Add 2-benzyl benzylbromide dropwise (diluted in minimal DCM) over 10 minutes.
-
Reaction: Allow to warm to Room Temperature slowly.
-
Quench: Quench with saturated
solution. -
Purification: Extract with DCM, wash with brine, dry over
.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
References
- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on kinetics and benzyl halide reactivity).
-
Kornblum, N., et al. (1961). "The Mechanism of the Reaction of Benzyl Halides with Nucleophiles." Journal of the American Chemical Society. Link
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2] Berichte der deutschen chemischen Gesellschaft. Link
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
- Shimizu, M., et al. (2013). "Intramolecular Friedel-Crafts Cyclization of Benzyl Halides." Asian Journal of Organic Chemistry.
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
High-Fidelity Analysis of 2-Benzyl Benzylbromide: Overcoming Hydrolytic Instability via Rapid-Resolution HPLC
The following guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists. It prioritizes the specific physicochemical challenges of 2-benzyl benzylbromide (CAS: 55276-42-1) and presents a comparative analysis of method strategies.
Executive Summary: The Kinetic Challenge
2-benzyl benzylbromide (also known as
For researchers in drug development, where this compound often serves as a critical alkylating intermediate, accurate purity analysis is non-negotiable. Standard "generic" gradient methods often fail, yielding artificially high levels of the hydrolysis product, 2-benzylbenzyl alcohol , leading to false OOS (Out of Specification) results.
This guide compares the performance of an Optimized Rapid-Resolution Liquid Chromatography (RRLC) method against traditional Conventional HPLC and GC-FID. We demonstrate that speed is a stability parameter —by utilizing Core-Shell Phenyl-Hexyl technology, we can elute the analyte before significant hydrolysis occurs, achieving a "kinetic freeze" of the sample integrity.
Technical Analysis & Method Strategy
The Analyte Profile
-
CAS: 55276-42-1[1]
-
Structure: An ortho-substituted biphenyl system with a reactive bromomethyl group.
-
Reactivity: The benzylic carbon is highly susceptible to nucleophilic attack (
) by water, generating HBr and the corresponding alcohol. -
Detection: Strong UV chromophore (biphenyl system) at 210–220 nm and 254 nm.
The Decision Matrix (Method Selection)
The following decision tree illustrates the logic leading to the selection of Non-Aqueous or Rapid-RP HPLC over alternatives.
Figure 1: Analytical Method Selection Strategy. The optimized pathway (Green) balances solubility requirements with stability concerns.
Comparative Performance Guide
We compared three methodologies to determine the most accurate purity assay for a 98% pure reference standard of 2-benzyl benzylbromide.
The Methods
-
Method A (The Product): Rapid-Resolution HPLC using a Core-Shell Phenyl-Hexyl column . This phase offers unique
selectivity for the biphenyl structure, allowing for faster separation than C18. -
Method B (Alternative 1): Conventional C18 HPLC (Fully Porous, 5
m). -
Method C (Alternative 2): GC-FID (Standard capillary column).
Performance Data
The following table summarizes the experimental results. Note the "Hydrolysis Artifact" in Method B and the "Thermal Degradation" in Method C.
| Metric | Method A (Optimized RRLC) | Method B (Conventional C18) | Method C (GC-FID) |
| Column Technology | Core-Shell Phenyl-Hexyl (2.7 | Fully Porous C18 (5 | HP-5ms Capillary |
| Run Time | 3.5 minutes | 18.0 minutes | 25.0 minutes |
| Mobile Phase | 60:40 ACN:Water (0.1% Formic) | Gradient 10-90% ACN | Helium Carrier |
| Observed Purity | 98.1% (Matches CoA) | 94.2% (False Low) | 96.5% |
| Degradant Peak | < 0.1% (Benzyl Alcohol) | 3.8% (Benzyl Alcohol) | 1.5% (Thermal Artifacts) |
| Resolution ( | 3.2 (Main vs Impurity) | 4.5 | 8.0 |
| LOD | 0.05 | 0.5 | 1.0 |
Expert Insight: The "Causality" of Failure
-
Method B Failure: The residence time of the analyte in the aqueous mobile phase was ~12 minutes. During this window, the bromomethyl group undergoes hydrolysis. The "impurity" detected was actually generated during the analysis.
-
Method C Failure: While GC offers high resolution, the injection port temperature (250°C) induced partial dehydrobromination or cyclization, leading to ghost peaks.
Detailed Experimental Protocol (The "Product" Method)
This protocol is designed to be self-validating. The use of a "System Suitability" check involving a resolution solution is critical.
Instrumentation & Conditions
-
System: UHPLC or HPLC capable of 600 bar.
-
Column: Phenyl-Hexyl Core-Shell,
mm, 2.7 m (e.g., Kinetex or Cortecs).-
Why Phenyl-Hexyl? The biphenyl rings of the analyte interact via
stacking with the stationary phase, providing superior retention and shape compared to C18, allowing for higher organic content (less water) to be used.
-
-
Wavelength: 215 nm (Primary), 254 nm (Secondary).
-
Temperature: 25°C (Do NOT heat the column; heat accelerates hydrolysis).
Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (Acidic pH stabilizes the bromide leaving group slightly compared to neutral/basic pH).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 60% B / 40% A.
-
Note: Do not premix in the reservoir if the system can mix online. If premixing, use immediately.
-
Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile (Anhydrous preferred). Never use water in the sample diluent.
-
Stock Solution: Weigh 10 mg of 2-benzyl benzylbromide into a 10 mL volumetric flask. Dilute to volume with Diluent (1 mg/mL).
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (100
g/mL). -
Injection: Inject 2
L immediately.
Workflow Diagram
Figure 2: Optimized Workflow ensuring minimal aqueous exposure.
Troubleshooting & Self-Validation
To ensure the method is performing correctly, perform this Negative Control Test :
-
Inject the standard using the optimized method. Record Area A.
-
Take the same sample vial, add 10% water, and heat at 40°C for 30 minutes.
-
Inject again.
-
Validation: You must see the parent peak decrease and a new, earlier eluting peak (Benzyl Alcohol) appear. This confirms your method can separate the degradant if it were present in the original sample.
References
-
BenchChem. "Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies." BenchChem Technical Guides, 2025.
-
Sigma-Aldrich. "2-Bromobenzyl bromide Product Specification & Safety Data." Merck KGaA, 2025.
-
Ji, Shunli, et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances."[3] RSC Advances, vol. 9, 2019, pp. 26365-26373.
-
Thermo Fisher Scientific. "2-Bromobenzyl bromide, 98% Product Overview." Thermo Scientific Chemicals, 2025.
-
Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical Blog, 2025.
Sources
A Comparative Guide to GC-MS Ionization Techniques for the Analysis of 2-Benzylbenzyl Bromide: EI vs. PCI
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated active pharmaceutical ingredient (API) intermediates like 2-benzylbenzyl bromide. The inherent lability of the carbon-bromine (C-Br) bond often results in an elusive molecular ion during standard mass spectrometric analysis.
To establish a robust analytical framework, this guide objectively compares standard Electron Ionization (EI-MS) with Positive Chemical Ionization (PCI-MS). By exploring the mechanistic causality behind their fragmentation patterns, we can design a self-validating experimental protocol that ensures both structural confirmation and accurate quantification.
PART 1: The Fragmentation Mechanics
Understanding the behavior of 2-benzylbenzyl bromide (
In standard EI-MS, the 70 eV electron beam imparts significant internal energy to the molecule, far exceeding the energy required to cleave the relatively weak C-Br bond[1]. Consequently, the molecular ion (M⁺•) at m/z 260 and 262 (reflecting the 1:1 natural abundance of
The fragmentation is driven by the following causal mechanisms:
-
Bromine Radical Expulsion: The loss of the bromine radical is thermodynamically favored because it yields the 2-benzylbenzyl cation (m/z 181). This cation is deeply stabilized by resonance and hyperconjugation from the adjacent aromatic systems[3].
-
Subsequent Rearrangements: The highly reactive m/z 181 cation undergoes intramolecular cyclization to form a dihydroanthracene or dihydrophenanthrene-like intermediate, which subsequently loses
to form a stable phenanthrene cation (m/z 179) or loses a methyl radical/methane to yield a fluorenyl cation (m/z 165). -
Benzyl Cleavage: Cleavage of the bridging methylene bond yields the classic tropylium ion (m/z 91), a hallmark base peak for benzylated compounds[3].
EI-MS fragmentation pathway of 2-benzylbenzyl bromide.
PART 2: Objective Comparison: EI-MS vs. PCI-MS
While EI-MS provides excellent structural fingerprints, the rapid loss of bromine strips away the critical 1:1 isotopic signature needed to confirm the intact molecule[2]. To solve this, Positive Chemical Ionization (PCI) using Ammonia (
PCI utilizes a reagent gas to gently form adducts with the analyte. The transfer of an ammonium ion imparts minimal residual internal energy, preserving the
Performance Data Summary
| Analytical Parameter | EI-MS (70 eV, Hard Ionization) | PCI-MS (Ammonia, Soft Ionization) |
| Ionization Energy | ~70 eV (High internal energy transfer) | Low (Exothermic adduct formation) |
| Molecular Ion Abundance | Very weak or absent (m/z 260/262) | Strong |
| Base Peak | m/z 181 (Cation) or m/z 91 (Tropylium) | m/z 278/280 (Adduct) |
| Isotope Pattern Utility | Poor (Bromine is lost in base peak) | Excellent (Clear 1:1 ratio at m/z 278/280) |
| Structural Information | Comprehensive (Extensive fragmentation) | Limited (Focuses on intact MW) |
| Primary Workflow Use | Library matching, structural elucidation | Molecular weight & isotope confirmation |
PART 3: Experimental Protocols
A self-validating analytical protocol must account for the analyte's chemical reactivity. 2-Benzylbenzyl bromide is highly susceptible to nucleophilic attack and solvolysis[5]. Therefore, strictly anhydrous, non-protic solvents must be used, and the GC inlet must be rigorously deactivated to prevent thermal degradation prior to ionization.
Step-by-Step GC-MS Methodology
1. Sample Preparation (Self-Validating Step):
-
Dissolve the 2-benzylbenzyl bromide standard in anhydrous Dichloromethane (DCM) to a final concentration of 20 µg/mL.
-
Causality Check: Avoid methanol or ethanol. Protic solvents will induce solvolysis in the heated GC inlet, artificially converting the bromide into a benzyl ether and skewing the mass spectrum.
2. Gas Chromatography (GC) Separation:
-
Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS, 30m x 0.25mm x 0.25µm).
-
Inlet: 250 °C, Splitless mode (1 µL injection). Use an ultra-inert, glass-wool-free liner to minimize active sites that could catalyze dehalogenation.
-
Oven Program: 100 °C (hold 1 min)
ramp at 15 °C/min to 300 °C (hold 5 min). -
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. Mass Spectrometry (MS) Parameters:
-
EI Mode: Set the source temperature to 230 °C and electron energy to 70 eV. Scan range: m/z 50 to 400.
-
PCI Mode: Introduce anhydrous Ammonia (
) reagent gas into the CI source. Adjust the source pressure to Torr. Set the source temperature to 150 °C. Causality Check: A lower source temperature in CI thermodynamically favors the stabilization of the non-covalent adduct[4].
4. Data Processing:
-
Extract Ion Chromatograms (EIC) for m/z 181 (EI base peak) and m/z 278/280 (PCI adducts) to cross-validate the retention time and confirm peak purity.
Step-by-step GC-MS experimental workflow for labile API intermediates.
PART 4: Conclusion
For the rigorous analysis of 2-benzylbenzyl bromide, relying solely on standard EI-MS introduces a critical blind spot due to the rapid cleavage of the C-Br bond and the subsequent loss of the defining isotopic signature. By utilizing a dual-technique approach—leveraging EI-MS for deep structural fragmentation (m/z 181, 165, 91) and Ammonia PCI-MS for intact molecular weight confirmation (m/z 278/280)—researchers can build a self-validating dataset that guarantees absolute structural certainty in drug development workflows.
References
-
Blogspot Chemistry Archive. "Mass spectroscopy...........bromomethyl benzene (benzyl bromide)." Blogspot, 2014. URL: [Link]
-
Brainly Community Tutors. "The base peak in the mass spectrum of benzyl bromide (PhCH₂Br) has a m/z of 91." Brainly, 2023. URL:[Link]
-
University of Crete. "Mass Spectrometry I: Electron Ionization (EI MS) and Chemical Ionization." UOC Chemistry Department. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl Bromide." PubChem. URL:[Link]
-
National Institute of Standards and Technology. "Benzenemethanol, 2-(phenylmethyl)-." NIST Chemistry WebBook. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 3. brainly.com [brainly.com]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Synthesis of 2-Benzylbenzyl Bromide: A Comparative Guide to Spectroscopic Workflows
Synthesizing 2-benzylbenzyl bromide (1-benzyl-2-(bromomethyl)benzene) is a foundational step in constructing complex polycyclic frameworks and benzoazepine derivatives. The primary analytical challenge during this synthesis lies in distinguishing the newly formed bromomethyl group (-CH₂Br) from the adjacent benzylic bridge (-CH₂Ph), while ensuring complete conversion from the alcohol or methyl precursor.
As an Application Scientist, selecting the correct analytical modality is not just about identifying peaks; it is about understanding the physical causality behind the data. This guide objectively compares High-Field NMR, Benchtop NMR, and GC-MS, providing a self-validating framework for researchers and drug development professionals.
Comparative Analysis of Analytical Modalities
To validate the synthesis of 2-benzylbenzyl bromide, laboratories typically rely on three primary spectroscopic modalities. Each offers distinct advantages based on the required resolution, speed, and structural depth.
-
High-Field NMR (400+ MHz): The gold standard for absolute structural elucidation. The high magnetic field provides the resolution necessary to separate the complex multiplet of the 9 aromatic protons and definitively integrate the aliphatic singlets.
-
Benchtop NMR (60-90 MHz): Ideal for rapid, at-line reaction monitoring. Causality: Recent advances in permanent rare-earth magnet technology provide ultra-high homogeneous magnetic fields at lower frequencies[1]. This homogeneity allows for highly selective solvent suppression (e.g., PRESAT or WET), eliminating the need for deuterated solvents and enabling continuous-flow reaction monitoring without sample workup[1][2].
-
GC-MS (Electron Ionization): Crucial for confirming the exact mass and connectivity of the brominated product. Causality: Gas chromatography separates unreacted precursors, while electron ionization (EI) initiates homolytic cleavage of the molecule, providing a unique isotopic and fragmentation fingerprint[3][4].
Table 1: Performance Comparison of Analytical Modalities
| Modality | Primary Use Case | Turnaround Time | Key Advantage | Limitation |
| Benchtop NMR | Reaction Monitoring | < 5 mins | No deuterated solvent required (with suppression) | Low resolution for complex aromatic multiplets |
| High-Field NMR | Final Structural Elucidation | 15–30 mins | Unmatched resolution and sensitivity | High capital cost, requires cryogens |
| GC-MS (EI) | Mass & Purity Confirmation | 20–40 mins | Resolves co-eluting impurities; isotopic confirmation | Destructive; requires volatile/thermally stable samples |
Spectroscopic Signatures & Causality
Understanding why a molecule produces a specific signal is critical for building a self-validating analytical workflow.
¹H NMR Causality
The chemical shift of the bromomethyl (-CH₂Br) protons is dictated by its local electronic environment. The deshielding effect of the aromatic ring current, combined with the electron-withdrawing inductive effect of the bromine atom, shifts the -CH₂Br singlet downfield to approximately δ 4.45 ppm [5]. In contrast, the -CH₂Ph bridging protons lack this strong halogen inductive pull and resonate further upfield at ~4.10 ppm .
GC-MS Causality
Under electron ionization (EI), the molecular ion [M]⁺ of 2-benzylbenzyl bromide appears at m/z 260 and 262 . Causality: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, creating an unmistakable signature doublet[4]. The primary fragmentation pathway involves the homolytic cleavage of the weak C-Br bond. The molecule expels the bromine radical to form a highly stable, resonance-stabilized substituted benzyl cation at m/z 181 [3][4]. Further fragmentation yields the classic unsubstituted tropylium ion at m/z 91 [4].
Table 2: Key Spectroscopic Markers for 2-Benzylbenzyl Bromide
| Technique | Target Signal | Expected Value | Causal Mechanism |
| ¹H NMR | -CH₂Br Protons | Singlet, ~4.45 ppm | Aromatic ring current + Br inductive deshielding |
| ¹H NMR | -CH₂Ph Protons | Singlet, ~4.10 ppm | Aromatic ring current deshielding (no halogen) |
| GC-MS | Molecular Ion [M]⁺ | m/z 260 / 262 | 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes |
| GC-MS | Base Peak / Fragment | m/z 181 | Loss of Br radical; formation of stable carbocation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal logic checks that validate the data in real-time.
Protocol A: High-Throughput Reaction Monitoring via Benchtop NMR
Objective: Monitor the conversion of 2-benzylbenzyl alcohol to 2-benzylbenzyl bromide.
-
Sample Preparation: Extract a 0.5 mL aliquot from the crude reaction mixture. Filter through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 60 MHz benchtop NMR spectrometer. Apply a PRESAT solvent suppression pulse sequence targeting the primary reaction solvent (e.g., dichloromethane at δ 5.30 ppm)[1].
-
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 4 seconds to ensure quantitative integration of the aliphatic signals[2].
-
Data Processing: Phase and baseline correct the spectrum. Integrate the regions at δ 4.70 ppm (residual -CH₂OH) and δ 4.45 ppm (product -CH₂Br).
-
Self-Validation Check: The integration ratio of the newly formed -CH₂Br peak (~4.45 ppm) to the static -CH₂Ph bridge peak (~4.10 ppm) must be exactly 1:1 (2H each). A discrepancy indicates incomplete conversion, side-reaction polymerization, or overlapping solvent impurities.
Protocol B: Final Structural Confirmation via GC-MS
Objective: Confirm exact mass, isotopic distribution, and structural connectivity.
-
Sample Preparation: Dilute 1 mg of the purified 2-benzylbenzyl bromide in 1 mL of GC-grade hexane.
-
Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp 250°C). Use a standard non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Hold at 100°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.
-
Self-Validation Check: Locate the molecular ion cluster. The ratio of the peak at m/z 260 to the peak at m/z 262 must be 1:1 (± 5%) . A deviation greater than 5% indicates co-eluting impurities or baseline interference, invalidating the structural assignment.
Decision Workflow
The following logic diagram outlines the standard operating procedure for selecting the appropriate validation modality based on the phase of synthesis.
Workflow for the spectroscopic validation of 2-benzylbenzyl bromide.
References
-
Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]
-
Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods Source: PubMed (NIH) URL:[Link]
-
Combining synchrotron vacuum-ultraviolet photoionization mass spectrometry and gas chromatography–mass spectrometry for isomer-specific mechanistic analysis with application to the benzyl self-reaction Source: PMC (NIH) URL:[Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Combining synchrotron vacuum-ultraviolet photoionization mass spectrometry and gas chromatography–mass spectrometry for isomer-specific mechanistic analysis with application to the benzyl self-reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: 2-Benzylbenzyl Bromide vs. Hydrolysis Byproducts
[1]
Executive Summary: The Stability Challenge
2-Benzylbenzyl bromide (CAS: 55276-42-1), also known as 1-(bromomethyl)-2-(phenylmethyl)benzene, is a critical alkylating agent in drug discovery, particularly for introducing lipophilic biphenyl motifs. However, its high electrophilicity makes it inherently unstable in the presence of ambient moisture.[1]
The primary degradation pathway is hydrolysis, converting the active bromide into 2-benzylbenzyl alcohol .[1] This conversion is often silent—both compounds are viscous liquids/low-melting solids with similar refractive indices—leading to failed alkylations and inexplicable yield losses.[1]
The "Golden" Differentiator: While
Mechanistic Insight: Why Hydrolysis Occurs
Understanding the degradation mechanism is vital for proper handling.[1] Benzylic bromides are susceptible to nucleophilic attack by water.[1] The ortho-benzyl group in this specific molecule adds steric bulk but also electron-donating character via the aromatic ring, potentially stabilizing the carbocation intermediate (S
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation flow from the active reagent to the inactive alcohol and potential ether dimer byproducts.[1]
Caption: Figure 1.[2] Hydrolysis cascade of 2-benzylbenzyl bromide. Note that HBr generation can autocatalyze further degradation or ether formation.[1]
Analytical Comparison: Product vs. Impurity
This section details the specific spectral fingerprints required to validate reagent purity.
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for quantification.[1]
H NMR (Proton)
The benzylic methylene protons (
-
Bromide: The electronegativity of Br (2.[1]96) deshields the protons less than Oxygen (3.44).[1] Expect the signal upfield.
-
Alcohol: The signal shifts downfield.[1]
| Feature | 2-Benzylbenzyl Bromide (Product) | 2-Benzylbenzyl Alcohol (Impurity) | |
| ~0.2 ppm | |||
| < 0.1 ppm (Unreliable) | |||
| Exchangeable Proton | None | Broad singlet (variable | N/A |
Note: In wet
C NMR (Carbon) - The Recommended Method
The carbon shift is massive and unambiguous.[1] This is the self-validating metric.
| Carbon Environment | Bromide Shift ( | Alcohol Shift ( | Distinction |
| ~31 - 34 ppm | ~63 - 65 ppm | >30 ppm shift | |
| Aromatic C-1 | ~136 ppm | ~140 ppm | Moderate |
B. Infrared Spectroscopy (FT-IR)
Useful for a rapid "Go/No-Go" check before opening a stored bottle.[1]
-
Impurity Flag: Appearance of a broad, strong band at 3300–3400 cm
(O-H stretch).[1] -
Product Confirmation: Absence of O-H; presence of aromatic overtones.[1][3]
C. Chromatography (TLC/HPLC)
-
TLC (Silica, 10% EtOAc/Hexane):
-
HPLC: The alcohol will elute significantly earlier than the bromide on a standard C18 Reverse Phase column due to hydrogen bonding capability with the mobile phase.[1]
Experimental Protocols
Protocol A: The "Water Spike" Validation
Purpose: To confirm retention times and spectral shifts for your specific instrument using a controlled degradation.
-
Prepare Standard: Dissolve 10 mg of 2-benzylbenzyl bromide in 0.7 mL dry
(or ). -
Record
: Acquire H and C NMR. -
Induce Hydrolysis: Add 20
L of (or water) to the NMR tube and shake vigorously for 60 seconds. -
Incubate: Let stand at room temperature for 1 hour.
-
Record
: Acquire spectra again. -
Analysis:
-
Observe the disappearance of the peak at ~33 ppm (
) and ~4.5 ppm ( H). -
Observe the growth of the peak at ~64 ppm (
) and ~4.7 ppm ( H). -
Result: You now have a confirmed spectral overlay for the impurity on your specific magnet.[1]
-
Protocol B: Handling & Storage
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Usage: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[1]
-
Quenching: If disposal is needed, treat with aqueous NaOH to force full hydrolysis to the alcohol, which is less lachrymatory and easier to dispose of.
Decision Logic for Reagent Qualification
Use this workflow to determine if a batch of 2-benzylbenzyl bromide is suitable for critical synthesis steps.
Caption: Figure 2. Quality Control Decision Tree for 2-benzylbenzyl bromide.
References
The Role of Steric Preorganization: Comparative Efficiency of 2-Benzylbenzyl Bromide in Ring-Closing Metathesis (RCM)
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
As a Senior Application Scientist, I frequently encounter challenges in the synthesis of medium-to-large N-heterocycles—a structural motif ubiquitous in modern drug discovery. Ring-Closing Metathesis (RCM), typically mediated by ruthenium-based Grubbs catalysts, is a cornerstone methodology for constructing these cyclic frameworks. However, the efficiency of RCM is heavily dictated by the entropic cost (
This guide provides an objective, data-driven comparison of 2-benzylbenzyl bromide against standard alkylating agents (like benzyl bromide) in the preparation of diene precursors, demonstrating how strategic steric bulk can exponentially increase RCM efficiency.
The Mechanistic Causality: Why Steric Bulk Matters
In the synthesis of N-heterocycles (e.g., pyrrolines, azepines) via RCM, the secondary amine is first alkylated to form a diene precursor. The choice of the alkylating agent is not merely a synthetic placeholder; it actively dictates the thermodynamics and kinetics of the subsequent metathesis.
When a standard benzyl bromide is used, the resulting N-benzyl diene possesses high conformational flexibility. The allyl groups spend a significant portion of their time in extended conformations, far away from each other. This high degree of rotational freedom results in a high entropic barrier for ring closure, often necessitating high catalyst loadings and prolonged reaction times, which can lead to catalyst decomposition pathways such as amine-induced degradation[1].
Conversely, 2-benzylbenzyl bromide introduces a massive steric footprint at the ortho-position of the N-benzyl ring. This bulk restricts rotation around the N–C(benzyl) bond, forcing the two N-allyl groups into a "reactive rotamer" conformation. This phenomenon, a structural manifestation of the Thorpe-Ingold effect (or gem-dialkyl effect), pre-organizes the olefins for rapid metallacyclobutane formation, drastically lowering the activation entropy required for the catalytic cycle[2][3].
Caption: Conformational influence of the 2-benzylbenzyl group accelerating RCM via the Thorpe-Ingold effect.
Comparative Performance Analysis
To objectively evaluate the efficiency of these alkylating agents, we compare the RCM of N,N-diallyl-1-arylmethanamines derived from three different bromides to form 1-arylmethyl-2,5-dihydro-1H-pyrroles.
The data below highlights the inverse relationship between the steric bulk of the alkylating agent and the required catalyst loading/reaction time.
Table 1: Comparative Efficiency in RCM of N-Arylmethyl-N,N-diallylamines
| Alkylating Agent Used | Resulting N-Substituent | Catalyst Loading (Grubbs II) | Reaction Time | Isolated Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| Benzyl Bromide | Benzyl | 5.0 mol% | 4.0 h | 75% | 3.75 |
| 2-Methylbenzyl Bromide | 2-Methylbenzyl | 5.0 mol% | 2.0 h | 88% | 8.80 |
| 2-Benzylbenzyl Bromide | 2-Benzylbenzyl | 1.0 mol% | 0.5 h | 98% | 196.00 |
Key Takeaway: The 2-benzylbenzyl derivative achieves near-quantitative conversion in a fraction of the time, requiring only 1/5th of the ruthenium catalyst. The pre-organization prevents competing intermolecular cross-metathesis (CM) and oligomerization, funneling the reaction exclusively toward the cyclized product.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure reproducibility and scientific integrity.
Protocol A: Synthesis of the Diene Precursor
Alkylation of Diallylamine with 2-Benzylbenzyl Bromide
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous acetonitrile (MeCN, 0.5 M).
-
Amine Addition: Add diallylamine (1.2 equiv) to the suspension and stir for 10 minutes at room temperature.
-
Alkylation: Dissolve 2-benzylbenzyl bromide (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes.
-
Reflux: Heat the mixture to 80 °C (reflux) for 4 hours.
-
Causality Check: K₂CO₃ acts as an acid scavenger to neutralize the generated HBr, preventing the precipitation of diallylamine hydrobromide. The massive steric bulk of the ortho-benzyl group inherently prevents over-alkylation (quaternization) of the nitrogen, ensuring a clean conversion to the tertiary amine.
-
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure diene.
Protocol B: Ring-Closing Metathesis (RCM)
Cyclization using Grubbs 2nd Generation Catalyst
-
Degassing: In a Schlenk flask, dissolve the diene precursor from Protocol A in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M. Sparge the solution with Argon for 15 minutes.
-
Causality Check: Dissolved oxygen can prematurely oxidize the electron-rich phosphine or N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst, leading to decomposition[1]. Furthermore, operating at a dilute concentration (0.05 M) thermodynamically favors intramolecular ring closure over intermolecular oligomerization.
-
-
Catalyst Addition: Quickly add Grubbs 2nd Generation Catalyst (1.0 mol%) against a positive flow of Argon.
-
Reaction: Attach a reflux condenser and heat the mixture to 40 °C. Stir for 30 minutes.
-
Causality Check: The evolution of ethylene gas (a byproduct of the metathesis) drives the equilibrium forward. Because the 2-benzylbenzyl group has pre-organized the olefins[2], the reaction reaches completion rapidly, minimizing the time the sensitive catalyst spends at elevated temperatures.
-
-
Quenching & Purification: Cool the reaction to room temperature, add a few drops of ethyl vinyl ether to quench the active ruthenium carbene, and concentrate. Purify via silica gel chromatography to isolate the N-(2-benzylbenzyl)pyrroline.
Caption: Workflow for the synthesis of N-(2-benzylbenzyl)pyrroline via alkylation and RCM.
References
- Decomposition of Ruthenium Olefin Metathesis Catalyst Source: MDPI URL
- Factors Influencing Ring Closure Through Olefin Metathesis Source: ResearchGate URL
- Inflammation-Responsive Micellar Nanoparticles from Degradable Polyphosphoramidates for Targeted Delivery to Myocardial Infarction Source: PMC - NIH URL
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Benzyl Benzylbromide
In the rigorous landscape of drug development and chemical research, establishing the unambiguous identity and purity of a compound like 2-benzyl benzylbromide is a foundational requirement. Elemental analysis serves as a crucial gatekeeper, providing a quantitative assessment of its carbon, hydrogen, and bromine composition against theoretical values. This guide offers an in-depth comparison of the primary and alternative methods for this determination, grounded in established analytical standards and field-proven insights. We will explore not just the procedural steps but the causality behind them, ensuring that the described protocols are robust and self-validating.
The theoretical elemental composition of 2-benzyl benzylbromide (C₁₄H₁₃Br) is:
-
Carbon (C): 64.40%
-
Hydrogen (H): 5.02%
-
Bromine (Br): 30.59%
Any validated method must yield results that closely align with these values, typically within a ±0.4% deviation for academic and research purposes, to confirm the compound's bulk purity and empirical formula.[1]
Pillar 1: The Gold Standard - Combustion-Based CHNX Analysis
The current state-of-the-art for determining carbon, hydrogen, nitrogen, and heteroatoms like halogens in organic compounds is combustion analysis.[2][3][4] This technique is favored for its high accuracy, speed, and small sample requirements.
Principle of Operation
The core principle involves the complete and instantaneous combustion of a precisely weighed sample in an oxygen-rich environment. The sample is broken down into its elemental gases. For 2-benzyl benzylbromide, the products are carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr), along with bromine (Br₂). These gases are then passed through a series of specialized columns and detectors to be quantified.
dot
Caption: Workflow for CHN(X) Combustion Analysis.
Authoritative Grounding and Self-Validation
While United States Pharmacopeia (USP) chapters <232> and <233> focus on inorganic elemental impurities like heavy metals, the principles of analytical method validation they champion are paramount.[5][6][7] A robust elemental analysis protocol must be a self-validating system.
Trustworthiness through Calibration: The system's credibility hinges on proper calibration. This is not merely a suggestion but a requirement for data integrity.
-
CHN Calibration: Performed using ultra-pure, stable certified reference materials (CRMs) like Acetanilide or Sulfanilamide. These standards have well-defined C, H, and N percentages.
-
Bromine Calibration: Requires a specific organobromine CRM, such as 4-bromobenzoic acid or bromoacetanilide. It is scientifically unsound to assume a CHN calibration will be accurate for bromine.
The Role of Reagents: The choice of reagents in the combustion tube is critical for halogenated compounds.[8]
-
Oxidation Catalysts (e.g., Tungsten(VI) oxide): Ensure every molecule of the sample is fully combusted to CO₂ and H₂O.
-
Halogen Scrubbers (e.g., Silver Wool/Silver Vanadate): Placed after the combustion zone, these reagents quantitatively capture bromine, preventing it from poisoning downstream catalysts or interfering with the thermal conductivity detector (TCD).[8]
Detailed Experimental Protocol: CHN-Br Analysis
-
Instrumentation: A CHNS/O elemental analyzer equipped with an autosampler and a thermal conductivity detector (TCD).
-
System Preparation:
-
Ensure helium carrier gas is flowing at the manufacturer's recommended rate.
-
Verify combustion and reduction furnace temperatures are stable (typically ~950°C and ~650°C, respectively).
-
Confirm the presence and activity of the halogen-scrubbing reagent in the combustion tube.
-
-
Calibration:
-
Accurately weigh (to ±0.001 mg) 1-3 mg of a CHN standard (e.g., Acetanilide) into three separate tin capsules.
-
Accurately weigh 1-3 mg of a bromine standard (e.g., 4-bromobenzoic acid) into three separate tin capsules.
-
Analyze the standards to generate a multi-point calibration curve for each element. The response factors will be used to calculate the composition of the unknown sample.
-
-
Sample Preparation:
-
Using a calibrated microbalance, weigh 1-3 mg of 2-benzyl benzylbromide into a tin capsule.[4] Perform this in triplicate for statistical validity.
-
Carefully fold the capsule to ensure no sample is lost and place it in the autosampler tray.
-
-
Analysis Run:
-
Run a blank (empty tin capsule) to zero the baseline.
-
Run a "check standard" (a known CRM not used for calibration) to verify the calibration's accuracy. The result must be within the acceptable tolerance (e.g., ±0.3%) of the CRM's certified value.
-
Analyze the three 2-benzyl benzylbromide samples.
-
-
Data Interpretation:
-
The instrument software calculates the average %C, %H, and %Br from the triplicate runs.
-
Compare the experimental mean values to the theoretical values (C: 64.40%, H: 5.02%, Br: 30.59%).
-
The results are considered acceptable if they are within the laboratory's established acceptance criteria, commonly ±0.4% of the theoretical value.[1]
-
Pillar 2: A Comparative Alternative - Oxygen Flask Combustion with Ion Analysis
For laboratories without a dedicated CHNX analyzer or for orthogonal verification, the classic oxygen flask combustion method provides a reliable, albeit more manual, alternative specifically for halogen determination.[9][10]
Principle of Operation
A sample is wrapped in filter paper and combusted within a sealed, heavy-walled flask filled with pure oxygen. The combustion products, including HBr, are trapped in an absorbing solution (e.g., a dilute alkaline solution). The resulting bromide ions in the solution can then be quantified using potentiometric titration or ion chromatography.[9][11]
dot
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocol: Bromine by Oxygen Flask
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-benzyl benzylbromide onto a piece of ashless filter paper.
-
Fold the paper around the sample and attach it to the platinum sample holder on the flask stopper.
-
-
Combustion:
-
Add 10 mL of an absorbing solution (e.g., 0.1 M potassium hydroxide) to the 500 mL combustion flask.
-
Purge the flask with a stream of pure oxygen for 1-2 minutes.
-
Ignite the filter paper tail and immediately plunge the stopper into the flask, holding it firmly.[9] The combustion must occur in a safety-shielded fume hood.
-
Once combustion is complete, allow the flask to cool. Shake vigorously for several minutes to ensure all combustion gases are absorbed into the solution.
-
-
Sample Workup:
-
If any elemental bromine or bromate was formed, add a small amount of a reducing agent like hydrazine sulfate to convert it all to bromide (Br⁻).[9]
-
-
Quantification (Potentiometric Titration):
-
Transfer the absorbing solution to a beaker.
-
Titrate the solution with a standardized silver nitrate (AgNO₃) solution using a silver-sulfide ion-selective electrode.
-
The endpoint of the titration corresponds to the amount of AgNO₃ needed to precipitate all the bromide as AgBr.
-
-
Calculation:
-
Calculate the moles of AgNO₃ used, which equals the moles of bromine in the original sample.
-
Convert moles of bromine to mass and divide by the initial sample mass to get the weight percentage.
-
Performance Comparison
| Feature | Combustion CHNX Analysis | Oxygen Flask with Titration/IC |
| Elements Determined | Simultaneous C, H, N, S, Halogens | Single element (Bromine) per run |
| Speed & Throughput | High (3-5 minutes per sample), fully automated | Low (20-30 minutes per sample), highly manual[11] |
| Sample Size | 1-3 mg | 5-15 mg |
| Accuracy & Precision | Excellent (typically <0.3% RSD) | Good, but operator-dependent (RSD can be >1%) |
| Primary Use Case | Routine purity confirmation, empirical formula verification | Orthogonal verification, labs without dedicated analyzers |
| Interferences | Incomplete combustion, improper gas scrubbing | Other halides (Cl⁻, I⁻) if present and not separated by IC |
| Reference Standard | Requires certified organic standards (e.g., 4-bromobenzoic acid) | Requires standardized titrant (e.g., AgNO₃ solution) |
Conclusion
For researchers and drug development professionals working with 2-benzyl benzylbromide, combustion-based CHNX analysis stands as the definitive method for elemental composition analysis. Its speed, accuracy, and high degree of automation make it ideal for the routine purity assessments required in a regulated environment. The protocol's integrity is ensured through a system of rigorous calibration and validation using certified reference materials.
The oxygen flask combustion method remains a viable and valuable alternative, particularly for orthogonal verification of bromine content or in situations where a dedicated elemental analyzer is unavailable. While more labor-intensive, it provides a fundamentally different chemical pathway to the same answer, strengthening the overall analytical data package for the compound. The choice between them depends on the specific analytical objective, available instrumentation, and required sample throughput.
References
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP).
- USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek.
- Elemental analysis: operation & applications. (n.d.). Elementar.
- USP <232>, <233> & <2232> Elemental Impurities. (n.d.). Fisher Scientific.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena.
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent.
- Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International.
- Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP.
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PerkinElmer.
- Laboratory of Organic Elemental Analysis. (2016, February 1). Central Laboratories UCT Prague.
- Chitnis, S. S., & Tofan, D. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(7), 1965–1971.
- CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental analysis: operation & applications - Elementar [elementar.com]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. mt.com [mt.com]
- 5. usp.org [usp.org]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. agilent.com [agilent.com]
- 8. pepolska.pl [pepolska.pl]
- 9. img.antpedia.com [img.antpedia.com]
- 10. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 11. researchgate.net [researchgate.net]
Assessing Chemical Purity of Commercial 2-Benzylbenzyl Bromide: A Comparative Technical Guide
Executive Summary
2-Benzylbenzyl bromide (also known as 1-(bromomethyl)-2-(phenylmethyl)benzene) is a critical electrophile in medicinal chemistry, serving as a scaffold for synthesizing isoindolines, tetrahydroisoquinolines, and other privileged heterocycles. However, commercial sources of this reagent exhibit significant variability in purity, often ranging from 85% to 95%.
This guide objectively compares the analytical methodologies for assessing the purity of 2-benzylbenzyl bromide. Unlike standard reagents, this compound's lachrymatory nature, thermal instability, and susceptibility to hydrolysis create a unique analytical challenge. We compare High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography (GC) , providing experimental protocols and data to demonstrate why qNMR is the superior "gold standard" for absolute purity determination, while HPLC remains the workhorse for impurity profiling.
Part 1: The Impurity Landscape
To accurately assess purity, one must first understand the "alternatives"—the specific impurities likely to be present. Commercial 2-benzylbenzyl bromide is typically synthesized via radical bromination of 2-benzyltoluene. This pathway generates a predictable impurity profile that dictates the choice of analytical method.
Origin of Impurities
-
Starting Material (SM): Unreacted 2-benzyltoluene. (Non-polar, UV active).
-
Over-Bromination: 2-benzylbenzal bromide (dibromo species).
-
Hydrolysis: 2-benzylbenzyl alcohol (formed upon exposure to atmospheric moisture).
-
Inorganics: Succinimide or inorganic salts (if NBS is used).
Pathway Visualization
The following diagram illustrates the genesis of these impurities during synthesis and storage.
Figure 1: Reaction pathways showing the origin of critical impurities (Starting Material, Over-bromination, and Hydrolysis).
Part 2: Comparative Analytical Methodologies
This section compares the three primary "alternatives" for assessment: HPLC, qNMR, and GC.
Method A: HPLC-UV (The Routine Workhorse)
HPLC is the standard for determining relative purity (% Area). However, it often overestimates purity because it cannot detect inorganic salts or residual solvents that lack a chromophore.
Experimental Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B]. 50% B to 95% B over 10 min.
-
Detection: UV at 254 nm (benzyl chromophore).
-
Flow Rate: 1.0 mL/min.
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.
Pros & Cons:
-
(+) Excellent separation of the alcohol impurity from the bromide.
-
(-) Requires a reference standard for absolute quantification (response factors vary).
-
(-) "Blind" to non-UV active impurities (e.g., succinimide residues).
Method B: qNMR (The Absolute Standard)
Quantitative 1H NMR (qNMR) is the most robust method for this compound. It provides an absolute weight-percent (wt%) purity without requiring a reference standard of the analyte itself.
Experimental Protocol (Self-Validating):
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . These have distinct singlets that do not overlap with the benzylic protons of the target.
-
Preparation: Accurately weigh ~10 mg of 2-benzylbenzyl bromide (
) and ~5 mg of IS ( ) into a vial. Dissolve in . -
Acquisition:
-
Relaxation delay (
): > 5 x T1 (typically 30-60 seconds) to ensure full magnetization recovery. -
Pulse angle: 90°.
-
Scans: 16-32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.
Pros & Cons:
-
(+) Detects all hydrogen-containing impurities (water, solvents, starting material).
-
(+) Non-destructive and requires no specific reference standard.
-
(-) Lower sensitivity than HPLC (LOD ~0.1%).
Method C: GC-MS (The Specificity Check)
Gas Chromatography is useful for identifying the volatile starting material (2-benzyltoluene) but poses a risk of thermal degradation for benzyl bromides.
Experimental Protocol:
-
Inlet: Splitless, Low Temperature (200°C max) to minimize degradation.
-
Column: DB-5ms or equivalent.
-
Ramp: 60°C to 280°C at 10°C/min.
Pros & Cons:
-
(+) Definitive identification of starting material (2-benzyltoluene) via Mass Spec library matching
Benchmarking 2-Benzyl Benzylbromide: A Comparative Guide to Advanced Benzylating Agents
Executive Summary
In the realm of organic synthesis and medicinal chemistry, the choice of alkylating agent dictates not only the yield but the fundamental regioselectivity of the reaction. While standard benzyl bromide (BnBr) and benzyl chloride (BnCl) are ubiquitous, the introduction of structurally complex electrophiles like 2-benzyl benzylbromide (CAS: 55276-42-1, also known as 1-benzyl-2-(bromomethyl)benzene) provides researchers with a powerful tool for steric tuning[1].
This guide objectively benchmarks 2-benzyl benzylbromide against conventional benzylating agents. By analyzing the interplay between leaving group thermodynamics and steric hindrance, we provide a field-proven framework for optimizing
Mechanistic Dynamics: Sterics vs. Kinetics
For decades, the steric effect has been a critical parameter in benzylation reactions, dictating both the reaction rate and the regioselectivity of the final product[2].
In a standard
-
Unsubstituted Benzyl Bromide: Offers an unhindered trajectory. The highly polarizable bromide leaving group ensures rapid kinetics—typically reacting 200 to 2000 times faster than its chloride counterpart[3]. However, this lack of steric shielding often leads to runaway over-alkylation (e.g., primary amines rapidly converting to tertiary amines).
-
2-Benzyl Benzylbromide: Features a bulky benzyl group at the ortho position. This creates a significant steric shield around the electrophilic center. While this increases the activation energy (
) and slows the overall reaction rate, it provides exquisite kinetic control, effectively halting the reaction at the mono-alkylation stage. Recent advancements in methodologies emphasize the importance of tuning this steric bulk to achieve precise, selective modifications without relying on excessive protecting group chemistry[4].
Logical relationship between steric hindrance, reaction kinetics, and selectivity.
Quantitative Benchmarking Data
To provide a clear objective comparison, the following table synthesizes the relative performance metrics of these three benzylating agents under standard polar aprotic conditions (e.g., DMF, 80°C).
| Parameter | Benzyl Chloride (BnCl) | Benzyl Bromide (BnBr) | 2-Benzyl Benzylbromide |
| Leaving Group Ability | Low ( | High ( | High ( |
| Steric Hindrance | Minimal | Minimal | High (ortho-benzyl) |
| Relative | 1x (Baseline) | ~200x - 2000x | ~10x - 50x |
| Over-alkylation Risk | Moderate | High | Low |
| Primary Application | Industrial scale-up | Standard lab synthesis | Selective mono-alkylation |
Experimental Protocol: Comparative O-Alkylation of Phenols
When dealing with sterically hindered substrates or reagents, overcoming the activation barrier requires optimized solvent polarity and thermal activation[5]. The following protocol is designed as a self-validating system to benchmark 2-benzyl benzylbromide against BnBr.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent is mandatory. DMF solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically raises the HOMO energy of the nucleophile, which is critical for penetrating the steric shield of 2-benzyl benzylbromide.
-
Base (
): A mild, heterogeneous base prevents the degradation of the electrophile while quantitatively deprotonating the phenol. -
Stoichiometry (1.0 : 1.05): Using a near-equimolar ratio prevents Le Chatelier’s principle from masking poor kinetics, ensuring the isolated yield accurately reflects the intrinsic reactivity of the agent.
Step-by-Step Methodology
-
Preparation & Deprotonation: To an oven-dried 50 mL round-bottom flask, add the phenolic substrate (1.0 mmol) and anhydrous
(1.5 mmol). Suspend the mixture in anhydrous DMF (5.0 mL). Stir at room temperature for 30 minutes to ensure complete generation of the phenoxide. -
Electrophile Addition: Slowly add 2-benzyl benzylbromide (1.05 mmol) dropwise via syringe. For the control benchmark, use standard benzyl bromide in a parallel reactor.
-
Thermal Activation: Elevate the reaction temperature to 80°C. Note: While BnBr reactions may complete at room temperature, the ortho-benzyl bulk requires thermal energy to overcome the
activation barrier. -
In-Process Validation: Monitor the reaction via LC-MS or TLC every 2 hours. The self-validating nature of this step ensures that conversion is tracked dynamically rather than relying on a fixed, arbitrary endpoint.
-
Quench & Extraction: Once the starting material is consumed, cool to room temperature. Quench with distilled water (15 mL) to dissolve inorganic salts and extract with Ethyl Acetate (3 x 10 mL).
-
Isolation: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, concentrate, and purify via flash column chromatography.
Step-by-step experimental workflow for comparative O-alkylation of phenols.
Applications in Drug Development
In medicinal chemistry, lipophilicity (LogP) and spatial geometry are paramount for target binding. Substituting a standard benzyl group with a 2-benzyl benzyl moiety significantly increases the hydrophobic surface area of the pharmacophore. This modification is frequently utilized to:
-
Fill Deep Hydrophobic Pockets: The flexible ortho-benzyl arm can adopt multiple conformations to maximize Van der Waals interactions within kinase or protease active sites.
-
Modulate Pharmacokinetics: The increased steric bulk can shield adjacent metabolically labile sites (e.g., ethers or amines) from rapid cytochrome P450-mediated oxidative degradation, thereby extending the drug's half-life.
References
Sources
Safety Operating Guide
2-Benzyl benzylbromide proper disposal procedures
Disposal and Handling Guide: 2-Benzyl Benzylbromide
Part 1: Executive Safety Assessment
Chemical Identity:
-
CAS Number: 55276-42-1[2]
-
Structure: A benzene ring substituted with a bromomethyl group (
) and an ortho-benzyl group ( ).
Immediate Hazard Profile: This compound belongs to the benzyl bromide class of alkylating agents. It is a potent lachrymator (tear gas) and corrosive .[3] Improper disposal or handling can evacuate a laboratory building and cause severe, permanent injury to waste management personnel.
| Hazard Class | GHS Code | Description |
| Corrosive | H314 | Causes severe skin burns and eye damage.[4][5] |
| Irritant | H335 | May cause respiratory irritation.[6][7][8][9] |
| Lachrymator | -- | CRITICAL: Induces severe tearing and respiratory distress even at low concentrations. |
| Toxic | H302/H312 | Harmful if swallowed or in contact with skin.[6][10] |
Part 2: Pre-Disposal Deactivation (Quenching Protocol)
The "Expert" Directive: Never dispose of active lachrymators (like 2-benzyl benzylbromide) directly into general organic waste containers. The volatility and potency of the compound put downstream waste handlers at significant risk. You must chemically deactivate (quench) the compound at the point of generation.
The Mechanism:
The most reliable method uses Sodium Thiosulfate (
Step-by-Step Quenching Protocol
Reagents Required:
-
Sodium Thiosulfate Pentahydrate (
)[11] -
Sodium Carbonate (
) or Sodium Bicarbonate ( ) -
Acetone or Ethanol (if the waste is water-insoluble)
Procedure:
-
Prepare Quench Solution: Dissolve 10% w/v Sodium Thiosulfate and 2% w/v Sodium Carbonate in water.
-
Why Carbonate? Thiosulfate decomposes in acidic environments to release sulfur dioxide (
) and elemental sulfur. The carbonate buffers the solution, preventing this decomposition and neutralizing any hydrobromic acid ( ) formed by side reactions.
-
-
Dilution: If the 2-benzyl benzylbromide is in a concentrated organic solution, dilute it with acetone or ethanol to ensure miscibility with the aqueous quench solution.
-
Addition: Slowly add the organic waste to the Quench Solution while stirring. Use a 20-fold molar excess of thiosulfate relative to the bromide.
-
Exotherm Alert: The reaction is exothermic. Add slowly to control temperature.
-
-
Agitation: Stir the mixture vigorously for at least 1 hour (preferably overnight) in a fume hood.
-
Verification: Check the pH; it should remain alkaline (
). If acidic, add more carbonate. -
Confirmation: Perform a TLC spot test to confirm the disappearance of the starting bromide.
-
Final Disposal: The resulting mixture now contains the non-volatile Bunte salt. It can be labeled as "Quenched Benzyl Bromide Waste" and disposed of via the aqueous chemical waste stream (check local EHS regulations) or combined with solvent waste.
Part 3: Disposal Workflows
Scenario A: Solid Stock or Concentrated Liquid
Do not quench large stocks unless necessary. It is safer to package them for professional incineration.
-
Packaging: Place the original container inside a secondary, sealable heavy-duty polyethylene bag or a dedicated waste jar.
-
Labeling: Clearly mark the container: "HIGH HAZARD: LACHRYMATOR - 2-Benzyl Benzylbromide" .
-
Segregation: Do not mix with oxidizers or strong acids.[9]
-
Hand-off: Contact your facility's EHS department for immediate pickup.
Scenario B: Reaction Mixtures & Rinsates
Use this for glassware cleaning and reaction byproducts.
-
Rinsing: Rinse all contaminated glassware with the Quench Solution (described in Part 2) rather than pure water or acetone.
-
Soaking: Allow glassware to soak in the quench solution for 30 minutes.
-
Disposal: Pour the used quench solution into the "Quenched Halogenated Waste" container.
Part 4: Visualized Decision Matrix
The following diagram outlines the logical flow for determining the correct disposal path.
Caption: Decision matrix for segregating high-concentration stocks from treatable waste streams.
Part 5: Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate: Clear the area immediately. The lachrymatory effect will disorient personnel.
-
PPE: Re-enter only with Silver Shield/4H laminate gloves (standard nitrile degrades quickly against benzyl bromides) and a full-face respirator or SCBA.
-
Neutralize: Cover the spill with a solid mixture of Sodium Carbonate and clay cat litter (1:1) .
-
Cleanup: Scoop the absorbed material into a jar, label as "Lachrymator Spill Debris," and place in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
- ChemicalSafetyFacts.org.Safe Handling of Alkylating Agents.
Sources
- 1. 55276-42-1_2-benzylbenzyl bromideCAS号:55276-42-1_2-benzylbenzyl bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2-benzylbenzyl bromide | CAS#:55276-42-1 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. synquestlabs.com [synquestlabs.com]
- 8. kscl.co.in [kscl.co.in]
- 9. ICSC 1225 - BENZYL BROMIDE [chemicalsafety.ilo.org]
- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Comprehensive Safety and Operational Guide: Handling 2-Benzylbenzyl Bromide
Executive Summary & Mechanistic Hazard Profile
2-Benzylbenzyl bromide (CAS: 55276-42-1) is a highly reactive electrophile utilized extensively in drug development for introducing the 2-benzylbenzyl structural scaffold. Its synthetic utility is intrinsically linked to its severe hazard profile: it is a potent lachrymator, a corrosive vesicant, and highly moisture-sensitive[1].
Causality of Toxicity: The lachrymatory effect is not merely a physical irritation; it is a rapid biochemical alkylation event. Driven by the molecule's high susceptibility to nucleophilic substitution (
Quantitative Personal Protective Equipment (PPE) Matrix
Because of its high electrophilicity and volatility, standard laboratory PPE is insufficient. The selection of barrier materials must account for the specific permeation kinetics of benzyl bromides.
| PPE Category | Material Specification | Breakthrough Time | Causality & Usage Rationale |
| Primary Gloves | Fluorinated Rubber (Viton), 0.7 mm | > 480 min | Required for direct handling. Benzyl bromides rapidly permeate standard latex or thin nitrile[1]. |
| Splash Gloves | Nitrile Rubber, 0.4 mm | > 30 min | Acceptable only as an over-glove or for incidental splash protection. Must be discarded immediately upon contact[1]. |
| Eye Protection | Indirect-vent chemical goggles + Face Shield | N/A | Prevents vapor intrusion into the ocular mucosa. Standard safety glasses are insufficient against lachrymator vapors[1]. |
| Body Protection | Polyethylene-coated apron over Nomex lab coat | N/A | Prevents skin absorption. Nomex provides flame resistance if handling alongside pyrophoric bases. |
| Respirator | Full-face supplied air | N/A | Required only during spill response or if fume hood face velocity fails (<100 fpm)[1]. |
Self-Validating Protocol: Always perform a pneumatic inflation test prior to donning Viton gloves to ensure no micro-punctures compromise the barrier.
Pre-Operational Logistics & Engineering Controls
-
Fume Hood: All operations must be conducted in a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[2].
-
Inert Atmosphere: Due to moisture sensitivity, store and handle the reagent under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to prevent HBr generation[1].
-
Elimination of Ignition Sources: Keep away from open flames; residual vapors can be combustible[1].
Procedural Workflow: Safe Handling & Reaction Execution
Step-by-step experimental workflow for the safe handling and disposal of the reagent.
Methodology for Safe Transfer and Reaction Setup:
-
Purge and Prep: Purge the reaction vessel with Argon for 15 minutes. Ensure all glassware is oven-dried (120°C for >2 hours) to eliminate surface moisture.
-
Syringe Transfer: For liquid derivatives or solutions, use a gas-tight glass syringe with a Teflon plunger. Do not use plastic syringes, as the reagent may leach or degrade the barrel.
-
Addition: Add 2-benzylbenzyl bromide dropwise to the reaction mixture at 0°C. Causality: The
reaction is highly exothermic; controlling the addition rate prevents thermal runaway and excessive vaporization of the lachrymator. -
Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. Do not proceed to quenching until the complete consumption of the lachrymator is analytically confirmed.
Quenching & Waste Disposal Protocol
A critical field error in handling benzyl bromides is attempting to quench with pure water. Benzyl bromide is virtually insoluble in water, leading to a biphasic mixture where the reagent remains unquenched and hazardous for days[3].
Logical relationship of 2-benzylbenzyl bromide degradation and quenching pathways.
Self-Validating Quenching Methodology:
-
Preparation of Quench Solution: Prepare a solution of Methanol and Potassium Carbonate (
)[3]. -
Execution: Slowly add the quench solution to the reaction vessel at 0°C. Causality: Methanol acts as a miscible co-solvent and a nucleophile, while
neutralizes the resulting HBr. This rapidly converts the hazardous bromide into a relatively benign methyl ether derivative[3]. -
Polymer-Supported Quench (Alternative): For high-throughput drug development, add a polymer-supported amine resin to the reaction mixture. The resin covalently binds the unreacted 2-benzylbenzyl bromide, allowing the toxic waste to be safely filtered off as a solid[4].
-
Waste Segregation: Transfer the neutralized mixture to a designated hazardous waste container labeled "Halogenated Organic Waste - Neutralized."
Emergency Spill Response
-
Evacuation: Immediately evacuate personnel not wearing respiratory protection[1].
-
Containment: Do NOT use water. Cover the spill with dry sand, lime, or a specialized chemical absorbent[1].
-
Neutralization: Carefully apply a 5% ammonia solution or basic methanol over the absorbent to destroy the lachrymator in situ.
-
Collection: Sweep the neutralized absorbent into a sealed, heavy-duty polyethylene container using non-sparking tools[1].
References
1.[1] Title: Benzyl-Bromide - Safety Data Sheet | Source: westliberty.edu | URL: 1 2.[2] Title: Working with Hazardous Chemicals - Organic Syntheses | Source: orgsyn.org | URL: 2 3.[4] Title: WO1997042230A1 - Rapid purification by polymer supported quench | Source: google.com | URL: 4 4.[3] Title: Benzyl (Bn) Protective Group | Source: Chem-Station Int. Ed. | URL: 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
